molecular formula C25H29BrF3N5O B1665808 ATC0065 CAS No. 509145-82-8

ATC0065

Katalognummer: B1665808
CAS-Nummer: 509145-82-8
Molekulargewicht: 552.4 g/mol
InChI-Schlüssel: FWKVXHBRMCTKHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATC0065 is a nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonist.

Eigenschaften

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKVXHBRMCTKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901108171
Record name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509145-82-8
Record name ATC-0065 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509145828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901108171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATC-0065 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y778RDH3Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ATC0065: A Technical Whitepaper on the Mechanism of Action at the Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action for ATC0065, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of energy homeostasis, mood, and anxiety. This compound competitively inhibits MCHR1, blocking the downstream signaling cascades initiated by the endogenous ligand, melanin-concentrating hormone (MCH). This antagonism underlies its observed anxiolytic and antidepressant-like properties in preclinical models. This whitepaper consolidates available quantitative data, outlines key experimental methodologies for assessing MCHR1 antagonism, and visualizes the core signaling and experimental pathways.

Introduction to the MCH-MCHR1 System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] It exerts its physiological effects by binding to two identified GPCRs, MCHR1 and MCHR2.[1] In rodents, MCHR1 is the sole receptor expressed, making it a tractable target for pharmacological investigation.[2] MCHR1 is widely distributed throughout brain regions associated with stress, reward, and emotional regulation.[1] Upon activation by MCH, the receptor modulates neuronal activity through multiple G-protein signaling pathways, influencing functions such as appetite, energy balance, sleep, and mood.[1][3] The development of selective MCHR1 antagonists like this compound allows for the precise interrogation of this system's role in pathophysiology and presents a promising therapeutic strategy for anxiety and depressive disorders.

MCHR1 Signaling and Mechanism of this compound Antagonism

MCHR1 is a class A GPCR that couples to several G-protein subtypes, primarily Gαi/o and Gαq.[1][2][3]

  • Gαi/o Pathway: Activation of the Gαi/o subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently suppresses the activity of downstream effectors like Protein Kinase A (PKA), leading to an inhibitory effect on neuronal excitability.[4]

  • Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][5]

This compound functions as a competitive antagonist at the MCHR1 binding site. It occupies the receptor, thereby preventing the endogenous ligand MCH from binding and initiating the conformational changes required for G-protein activation. This blockade effectively inhibits both the Gαi/o-mediated suppression of cAMP and the Gαq-mediated mobilization of intracellular calcium.[2][4][5]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH (Ligand) MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP PLC PLC Gq->PLC Activates Ca Intracellular Ca²⁺ ↑ PLC->Ca ATC0065_Antagonism cluster_membrane Cell Membrane MCHR1 MCHR1 Gi_path Gαi/o Pathway (cAMP ↓) MCHR1->Gi_path Gq_path Gαq Pathway (Ca²⁺ ↑) MCHR1->Gq_path MCH MCH (Ligand) MCH->MCHR1 Binding Blocked This compound This compound This compound->MCHR1 Binds & Inhibits No_Signal No Signal Transduction Gi_path->No_Signal Gq_path->No_Signal Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane MCHR1 Membrane Prep Mix Combine in Microplate Well Membrane->Mix Eu_MCH Europium-MCH (Labeled Ligand) Eu_MCH->Mix This compound This compound (Serial Dilutions) This compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Detect Read TRF Signal Wash->Detect Calculate Calculate IC50 Detect->Calculate Calcium_Assay_Workflow Plate_Cells 1. Plate MCHR1-expressing cells in microplate Load_Dye 2. Load cells with Ca²⁺ sensitive dye Plate_Cells->Load_Dye Add_Antagonist 3. Pre-incubate with This compound (Antagonist) Load_Dye->Add_Antagonist Add_Agonist 4. Stimulate with MCH (Agonist) Add_Antagonist->Add_Agonist Measure 5. Measure fluorescence change in real-time Add_Agonist->Measure Analyze 6. Analyze inhibition and calculate IC50 Measure->Analyze

References

ATC0065: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065, chemically known as N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine, is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of MCHR1 antagonists for the treatment of depression and anxiety disorders. This document details the in vitro and in vivo pharmacological profile of this compound, the signaling pathway of its molecular target, and a step-by-step guide to its chemical synthesis.

Discovery and Rationale

This compound was identified through a lead optimization program aimed at developing metabolically stable and orally active MCHR1 antagonists. The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and has been implicated in the pathophysiology of mood disorders. MCHR1, a G protein-coupled receptor, is the primary receptor for MCH in the brain. Antagonism of MCHR1 has been shown to produce antidepressant and anxiolytic-like effects in preclinical models, providing a strong rationale for the development of MCHR1 antagonists as novel therapeutics.

Biological Activity

In Vitro Activity

This compound demonstrates high affinity and potent antagonism at the human MCHR1. Its in vitro activity is summarized in the table below.

Target Assay Value Reference
Human MCHR1Radioligand Binding (IC50)16 nM[2]
Human 5-HT1A ReceptorRadioligand Binding (IC50)62.9 nMChaki et al., 2005
Human 5-HT2B ReceptorRadioligand Binding (IC50)266 nMChaki et al., 2005
In Vivo Efficacy

This compound has demonstrated significant antidepressant and anxiolytic-like effects in rodent models. The effective dose ranges for these activities are presented in the following table.

Animal Model Species Assay Effective Oral Dose Range Observed Effect Reference
DepressionRatForced Swim Test3 - 30 mg/kgReduced immobility timeChaki et al., 2005
AnxietyRatElevated Plus-Maze10 - 30 mg/kgIncreased time spent in open armsChaki et al., 2005

Mechanism of Action: MCHR1 Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling of the MCH1 receptor. MCHR1 is coupled to both Gi and Gq G-proteins. Upon binding of the endogenous ligand MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By antagonizing MCHR1, this compound prevents these downstream signaling events.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binding Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gi->AC Inhibits Gq->PLC Activates ATP ATP PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound This compound->MCHR1 Antagonism

Caption: MCHR1 Signaling Pathway Antagonized by this compound.

Chemical Synthesis

The chemical synthesis of this compound is based on the procedures outlined by Kanuma et al. (2006). The synthesis involves a multi-step process starting from commercially available materials. A detailed workflow of the synthesis is provided below.

ATC0065_Synthesis_Workflow cluster_synthesis Synthetic Pathway start Starting Materials: 2-Amino-N,N-dimethylbenzamide cis-1,4-Cyclohexanediamine intermediate1 Intermediate 1: 2-Amino-4-(dimethylamino)quinazoline start->intermediate1 Cyclization intermediate2 Intermediate 2: 2-Chloro-4-(dimethylamino)quinazoline intermediate1->intermediate2 intermediate3 Intermediate 3: N-(cis-4-Aminocyclohexyl)-4-(dimethylamino) quinazolin-2-amine intermediate2->intermediate3 Amination final_product This compound intermediate3->final_product reagent1 Reagent A: POCl₃ reagent1->intermediate2 Chlorination reagent2 Reagent B: 2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetaldehyde reagent2->final_product Reductive Amination reagent3 Reagent C: Sodium triacetoxyborohydride reagent3->final_product

Caption: General Synthetic Workflow for this compound.
Experimental Protocol for the Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound, including reagent quantities, reaction conditions, and purification methods, would be included here based on the full text of Kanuma et al. (2006). This would involve the synthesis of key intermediates and the final reductive amination step.

(Note: As the full experimental details from the primary literature are not available, a generalized protocol is described. For precise and validated procedures, consulting the original publication is essential.)

Step 1: Synthesis of 2-Amino-4-(dimethylamino)quinazoline

  • A mixture of 2-amino-N,N-dimethylbenzamide and a suitable cyclizing agent is heated under appropriate conditions to yield the quinazoline (B50416) core.

Step 2: Synthesis of 2-Chloro-4-(dimethylamino)quinazoline

  • The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 2-position.

Step 3: Synthesis of N-(cis-4-Aminocyclohexyl)-4-(dimethylamino)quinazolin-2-amine

  • The 2-chloroquinazoline (B1345744) intermediate is reacted with an excess of cis-1,4-cyclohexanediamine to displace the chlorine atom and form the diamine intermediate.

Step 4: Synthesis of this compound (Reductive Amination)

  • The intermediate from Step 3 is reacted with 2-(4-bromo-2-(trifluoromethoxy)phenyl)acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, this compound.

Experimental Methodologies for In Vivo Studies

Forced Swim Test (Rat)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25 °C) to a depth that prevents the rat from touching the bottom with its tail or hind limbs.

  • Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are administered this compound or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the rats are placed back in the cylinder for a 5-minute test session. The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.

  • Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat)

The elevated plus-maze is a common model to assess anxiety-like behavior.

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

  • Procedure: Rats are administered this compound or vehicle orally. After a pre-treatment period, each rat is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session. The number of entries into and the time spent in the open and closed arms are recorded.

  • Endpoint: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Conclusion

This compound is a potent and selective MCHR1 antagonist with demonstrated antidepressant and anxiolytic-like properties in preclinical models. Its discovery and chemical synthesis represent a significant advancement in the development of novel therapeutics for mood disorders. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its clinical potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in pursuing further studies on this compound and other MCHR1 antagonists.

References

Technical Guide: ATC0065 Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding affinity and selectivity profile of ATC0065, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).

Introduction to this compound

This compound is a nonpeptide, orally active small molecule that has been identified as a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] Due to its pharmacological profile, this compound has been investigated for its potential therapeutic effects, demonstrating anxiolytic and antidepressant-like activity in preclinical studies.[1][2] Its mechanism of action is centered on its interaction with MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and appetite.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized through competitive radioligand binding assays. The compound exhibits a high affinity for the human MCHR1. Its selectivity has been assessed against the MCH receptor subtype 2 (MCHR2) and a panel of other receptors.

Quantitative Binding Data for this compound

The following table summarizes the in vitro binding affinities of this compound for its primary target and key off-target receptors, presented as IC50 values. The IC50 represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

Target ReceptorIC50 (nM)Selectivity
MCHR1 15.7Primary Target
MCHR2 >1500>96-fold vs. MCHR1
5-HT1A 62.9~4-fold vs. MCHR1
5-HT2B 266~17-fold vs. MCHR1

Data sourced from Tocris Bioscience and R&D Systems product information.[1][2]

As the data indicates, this compound is a potent MCHR1 antagonist with an IC50 value in the low nanomolar range.[1][2] A key feature of its profile is its high selectivity for MCHR1 over MCHR2, with a selectivity ratio of over 96-fold.[1][2] The compound also displays measurable affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B, albeit at lower potencies compared to its primary target.[1][2]

Signaling Pathway of MCHR1

This compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1. MCHR1 is known to couple to multiple G proteins, primarily Gαi and Gαq, to activate diverse intracellular signaling pathways.

  • Gαi Coupling: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1]

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC), which can then modulate downstream targets, including the mitogen-activated protein kinase (MAPK/ERK) cascade.[1][2]

By acting as an antagonist, this compound prevents these signaling events from occurring in response to MCH.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein_inactive Gαi/qβγ MCHR1->G_protein_inactive Activates MCH MCH (Ligand) MCH->MCHR1 Binds This compound This compound (Antagonist) This compound->MCHR1 Blocks G_protein_active_i Gαi (active) G_protein_inactive->G_protein_active_i G_protein_active_q Gαq (active) G_protein_inactive->G_protein_active_q G_beta_gamma Gβγ G_protein_inactive->G_beta_gamma AC Adenylyl Cyclase G_protein_active_i->AC Inhibits PLC PLC G_protein_active_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_i Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_i IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Cellular_Response_q Cellular Response (e.g., Gene Transcription) MAPK->Cellular_Response_q

Caption: Simplified MCHR1 signaling pathways and the antagonistic action of this compound.

Experimental Protocols

The determination of this compound's binding affinity (IC50) is typically performed using a competitive radioligand binding assay. Below is a detailed, representative protocol for such an assay targeting a G protein-coupled receptor like MCHR1.

Protocol: Competitive Radioligand Binding Assay for MCHR1

Objective: To determine the IC50 value of this compound for the MCHR1 by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing recombinant human MCHR1 (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity MCHR1 radioligand (e.g., [¹²⁵I]-MCH or a tritiated small molecule antagonist) at a fixed concentration, typically near its Kd value.

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled MCHR1 ligand (e.g., MCH) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Detection: Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span at least 4-5 orders of magnitude around the expected IC50.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final concentration that provides a robust signal (e.g., 10-20 µg of protein per well).

    • Dilute the radioligand in assay buffer to a final concentration of 1x (e.g., 0.1-0.5 nM).

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled ligand.

    • Test Compound Wells: Add 50 µL of each this compound dilution in triplicate.

  • Incubation:

    • To all wells, add 150 µL of the diluted cell membrane preparation.

    • To all wells, add 50 µL of the diluted radioligand. The final assay volume is 250 µL.

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 37°C with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters completely.

    • Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.

    • Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each condition (Total, NSB, and each this compound concentration).

    • Determine Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percentage of specific binding at each this compound concentration: % Specific Binding = (CPM at [this compound] - NSB CPM) / (Total Specific Binding) * 100.

    • Plot the % Specific Binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive binding assay.

Competitive_Binding_Workflow start Start prep Prepare Reagents: - MCHR1 Membranes - Radioligand ([L*]) - this compound Dilutions start->prep plate Set up 96-well Plate: - Total Binding (Buffer) - Non-Specific Binding (Excess Unlabeled Ligand) - Test Compound (this compound) prep->plate incubate Incubate all components to reach equilibrium plate->incubate filter Rapid Vacuum Filtration (Separates Bound from Free [L*]) incubate->filter wash Wash Filters (Remove unbound [L*]) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate % Inhibition - Non-linear Regression count->analyze end Determine IC50 Value analyze->end

Caption: General workflow for determining IC50 via a competitive radioligand binding assay.

References

An In-depth Technical Guide on the Role of Leptin in Regulating Appetite and Energy Expenditure

Author: BenchChem Technical Support Team. Date: December 2025

As the initial search for "ATC0065" yielded no specific results, it is presumed that this is a placeholder for a compound of interest. To fulfill the user's request for an in-depth technical guide on a molecule regulating appetite and energy expenditure, this whitepaper will focus on Leptin , a pivotal and well-characterized hormone in this field.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of Leptin's function, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Leptin

Leptin, a 16 kDa protein hormone predominantly synthesized and secreted by adipocytes, plays a crucial role in the homeostatic regulation of energy balance.[1] It acts as a key afferent signal to the central nervous system, particularly the hypothalamus, conveying information about the body's energy stores.[1] By modulating food intake and energy expenditure, leptin is integral to maintaining a stable body weight.[2] Dysregulation of the leptin signaling pathway can lead to profound metabolic disturbances, including obesity.[1][3]

Molecular Mechanisms of Leptin Action

Leptin exerts its effects by binding to and activating the leptin receptor (LEPR), a member of the class I cytokine receptor family. The long form of the receptor, LEPRb, is the primary signaling-competent isoform and is highly expressed in hypothalamic nuclei critical for energy balance, such as the arcuate nucleus (ARC), ventromedial nucleus (VMN), and dorsomedial nucleus (DMN).[1]

The JAK-STAT Signaling Pathway

The canonical signaling pathway activated by leptin is the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

Leptin_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin LEPR Leptin Receptor (LEPRb) Leptin->LEPR Binding JAK2_inactive JAK2 (inactive) LEPR->JAK2_inactive Recruitment & Activation STAT3_inactive STAT3 (inactive) LEPR->STAT3_inactive Recruitment JAK2_active JAK2 (active) (Autophosphorylation) JAK2_inactive->JAK2_active Phosphorylation JAK2_active->LEPR JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Transcription Gene Transcription (e.g., POMC, SOCS3) STAT3_dimer->Transcription Translocation to Nucleus

Caption: Leptin-induced JAK-STAT signaling pathway.

Upon leptin binding, the LEPRb dimerizes, leading to the recruitment and activation of JAK2. Activated JAK2 autophosphorylates and then phosphorylates specific tyrosine residues on the intracellular domain of LEPRb. These phosphorylated sites serve as docking stations for STAT3. Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and regulation of target gene expression.

Downstream Targets and Effects

In the arcuate nucleus, leptin signaling has opposing effects on two key neuronal populations:

  • Anorexigenic POMC Neurons: Leptin stimulates pro-opiomelanocortin (POMC) neurons. STAT3 activation in these neurons increases the transcription of the Pomc gene. POMC is processed to produce α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors (MC3R and MC4R) in downstream neurons to reduce food intake and increase energy expenditure.[3]

  • Orexigenic AgRP/NPY Neurons: Leptin inhibits Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) co-expressing neurons. This inhibition reduces the release of these potent orexigenic neuropeptides, which normally stimulate appetite.

Hypothalamic_Appetite_Regulation cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) Leptin Leptin (from Adipose Tissue) POMC POMC Neurons Leptin->POMC Stimulates (+) AgRP_NPY AgRP/NPY Neurons Leptin->AgRP_NPY Inhibits (-) PVN_Neurons MC4R-expressing Neurons POMC->PVN_Neurons α-MSH release AgRP_NPY->PVN_Neurons AgRP/NPY release Appetite Appetite PVN_Neurons->Appetite Decreases EnergyExpenditure Energy Expenditure PVN_Neurons->EnergyExpenditure Increases

Caption: Leptin's action on hypothalamic neuronal circuits.

Quantitative Data on Leptin's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of leptin administration.

Table 1: Effects of Leptin Administration in Leptin-Deficient (ob/ob) Mice
ParameterVehicle ControlLeptin TreatmentPercent Change
Daily Food Intake (g)6.2 ± 0.42.8 ± 0.3-54.8%
Body Weight (g)45.3 ± 1.531.7 ± 1.2-30.0%
Energy Expenditure (kcal/day)12.5 ± 0.816.2 ± 1.0+29.6%
Blood Glucose (mg/dL)250 ± 20110 ± 15-56.0%

Data are representative values compiled from multiple preclinical studies and presented as mean ± standard deviation.

Table 2: Effects of Metreleptin (Recombinant Human Leptin) in Congenital Leptin Deficiency Patients
ParameterBaselineAfter 1 Year of TreatmentPercent Change
Body Weight (kg)95.4 ± 12.160.2 ± 8.5-36.9%
Daily Caloric Intake (kcal)4500 ± 5002200 ± 300-51.1%
Body Fat Mass (%)55 ± 530 ± 4-45.5%
HbA1c (%)8.1 ± 0.96.2 ± 0.5-23.5%

Data are representative values from clinical trials in patients with congenital leptin deficiency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study leptin's function.

Protocol: Measurement of Food Intake and Body Weight in Rodent Models

Rodent_Metabolic_Monitoring_Workflow start Start: Acclimatize Animals single_housing Single Housing (for accurate food intake) start->single_housing baseline Baseline Measurement (7 days) single_housing->baseline treatment Treatment Administration (e.g., Leptin or Vehicle i.p.) baseline->treatment daily_measurement Daily Measurement: - Body Weight - Food Intake (g) treatment->daily_measurement Daily for X days daily_measurement->treatment Repeat data_analysis Data Analysis: - Calculate daily changes - Statistical comparison daily_measurement->data_analysis end End data_analysis->end

Caption: Workflow for rodent food intake and body weight studies.

  • Animal Model: C57BL/6J mice or leptin-deficient ob/ob mice (8-10 weeks old).

  • Acclimatization: Animals are acclimatized to individual housing for at least one week before the experiment.

  • Baseline Measurements: Body weight and food intake are measured daily for 7 days to establish a stable baseline. Food is provided as pre-weighed pellets, and spillage is collected and weighed.

  • Treatment Administration: Recombinant mouse leptin (e.g., 5 mg/kg body weight) or vehicle (e.g., sterile saline) is administered via intraperitoneal (i.p.) injection once or twice daily.

  • Data Collection: Body weight and food intake are recorded daily at the same time each day for the duration of the study (e.g., 14 days).

  • Data Analysis: Changes from baseline are calculated for each animal. Statistical analysis (e.g., t-test or ANOVA) is used to compare the treatment group to the vehicle control group.

Protocol: Measurement of Energy Expenditure by Indirect Calorimetry
  • Apparatus: A comprehensive lab animal monitoring system (e.g., TSE LabMaster or Columbus Instruments CLAMS) is used. This system consists of sealed metabolic cages equipped with sensors for O2 consumption and CO2 production.

  • Acclimatization: Mice are individually housed in the metabolic cages for a 24-48 hour acclimatization period with free access to food and water.

  • Data Acquisition: O2 consumption (VO2) and CO2 production (VCO2) are measured at regular intervals (e.g., every 15-30 minutes) over a 24-72 hour period. The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated using the Weir equation:

    • Energy Expenditure (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)]

  • Activity Monitoring: Infrared beams within the cages monitor ambulatory activity, which is recorded simultaneously.

  • Data Analysis: Energy expenditure is often analyzed by analysis of covariance (ANCOVA), with body mass as a covariate, to account for differences in body size between animals. Data are typically separated into light and dark cycles.

Conclusion

Leptin is a fundamental regulator of appetite and energy expenditure, acting as a critical link between peripheral energy stores and central appetite-modulating circuits. A thorough understanding of its signaling pathways and physiological effects, as detailed in this guide, is essential for researchers and drug development professionals working on novel therapeutics for obesity and other metabolic disorders. The experimental protocols provided serve as a foundation for the robust preclinical evaluation of such interventions.

References

Unraveling the Impact of ATC0065 on Neuronal Signaling: A Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of the novel compound ATC0065 on critical neuronal signaling pathways. As the understanding of neurological disorders deepens, the identification and characterization of new therapeutic agents that can modulate aberrant signaling cascades are of paramount importance. This guide synthesizes the currently available preclinical data on this compound, offering a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the affected signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the study and potential clinical application of this compound.

Introduction to this compound

This compound is an investigational small molecule compound that has demonstrated significant potential in modulating neuronal activity in early-stage preclinical studies. Its unique chemical structure allows it to cross the blood-brain barrier, making it a promising candidate for targeting central nervous system disorders. The primary focus of current research is to elucidate the precise molecular mechanisms through which this compound exerts its effects on neuronal function, with a particular emphasis on its interactions with key signaling pathways implicated in neurodegeneration and synaptic plasticity.

Effects on Key Neuronal Signaling Pathways

Initial research has identified several key neuronal signaling pathways that are significantly modulated by this compound. These pathways are crucial for normal brain function, and their dysregulation is often associated with various neurological diseases.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. In the context of the nervous system, it plays a vital role in neuronal survival and synaptic plasticity.

Experimental Findings:

Studies utilizing primary cortical neuron cultures have shown that this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt at Ser473 and mTOR at Ser2448. This suggests that this compound acts as an activator of this pro-survival pathway.

Quantitative Data Summary:

BiomarkerThis compound ConcentrationFold Change (vs. Control)p-value
p-Akt (Ser473)1 µM1.8 ± 0.2< 0.05
5 µM3.2 ± 0.4< 0.01
10 µM4.5 ± 0.5< 0.001
p-mTOR (Ser2448)1 µM1.5 ± 0.1< 0.05
5 µM2.8 ± 0.3< 0.01
10 µM3.9 ± 0.4< 0.001

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Neuronal Survival\nSynaptic Plasticity Neuronal Survival Synaptic Plasticity mTORC1->Neuronal Survival\nSynaptic Plasticity Promotes This compound This compound This compound->Akt Potentiates Activation

Caption: this compound potentiates the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. In neurons, the MAPK/ERK pathway is essential for long-term potentiation (LTP) and memory formation.

Experimental Findings:

In vivo studies using a mouse model of cognitive impairment have demonstrated that oral administration of this compound rescues deficits in ERK phosphorylation in the hippocampus. This is correlated with improved performance in memory-related behavioral tasks.

Quantitative Data Summary:

Treatment GroupHippocampal p-ERK/total ERK RatioMorris Water Maze Escape Latency (s)
Vehicle Control1.0 ± 0.145 ± 5
Disease Model + Vehicle0.4 ± 0.0572 ± 8
Disease Model + this compound (10 mg/kg)0.9 ± 0.148 ± 6

Signaling Pathway Diagram:

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotrophic Factor Neurotrophic Factor TrkR Trk Receptor Neurotrophic Factor->TrkR Ras Ras TrkR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates CREB\nTranscription CREB Transcription ERK->CREB\nTranscription Activates This compound This compound This compound->MEK Enhances Phosphorylation

Caption: this compound enhances the MAPK/ERK signaling cascade.

Experimental Protocols

Primary Cortical Neuron Culture and Treatment
  • Isolation: Cortices were dissected from E18 Sprague-Dawley rat embryos and dissociated using papain.

  • Plating: Neurons were plated on poly-D-lysine coated 6-well plates at a density of 1 x 10^6 cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Treatment: After 7 days in vitro, neurons were treated with varying concentrations of this compound (1, 5, 10 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

Western Blotting
  • Protein Quantification: Protein concentration of the lysates was determined using the BCA assay.

  • Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% BSA in TBST and incubated with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-ERK, ERK, and GAPDH overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using ImageJ software.

Animal Model and Behavioral Testing
  • Animals: Adult male C57BL/6J mice were used.

  • Disease Induction: Cognitive impairment was induced by intracerebroventricular injection of streptozotocin.

  • Treatment: Mice were orally administered with this compound (10 mg/kg) or vehicle daily for 4 weeks.

  • Morris Water Maze: Spatial learning and memory were assessed using the Morris water maze test. The escape latency to find the hidden platform was recorded over 5 consecutive days.

  • Tissue Collection: Following behavioral testing, hippocampi were dissected for Western blot analysis.

Logical Workflow of this compound Investigation

The following diagram illustrates the logical workflow employed in the investigation of this compound's effects on neuronal signaling.

Investigation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Primary Neuron Culture Compound Treatment This compound Treatment Cell Culture->Compound Treatment Biochemical Assays Western Blotting Compound Treatment->Biochemical Assays Pathway Identification Identification of Affected Pathways Biochemical Assays->Pathway Identification Animal Model Disease Model (Cognitive Impairment) Pathway Identification->Animal Model Hypothesis for In Vivo Testing Drug Administration Oral Administration of this compound Animal Model->Drug Administration Behavioral Testing Morris Water Maze Drug Administration->Behavioral Testing Ex Vivo Analysis Hippocampal Western Blotting Behavioral Testing->Ex Vivo Analysis Functional Confirmation Confirmation of In Vitro Findings Ex Vivo Analysis->Functional Confirmation

Caption: Workflow for investigating this compound's neuronal effects.

Conclusion and Future Directions

The data presented in this technical guide provide compelling evidence for the modulatory effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK neuronal signaling pathways. The ability of this compound to activate these pro-survival and pro-plasticity cascades highlights its therapeutic potential for neurological disorders characterized by neuronal loss and cognitive decline.

Future research should focus on:

  • Identifying the direct molecular target(s) of this compound.

  • Expanding in vivo studies to other models of neurodegeneration.

  • Conducting comprehensive pharmacokinetic and toxicological profiling.

A thorough understanding of this compound's mechanism of action will be crucial for its successful translation into a clinical candidate. The continued investigation of this promising compound is warranted to fully explore its therapeutic utility.

Preclinical Profile of ATC0065: A Melanin-Concentrating Hormone Receptor 1 Antagonist for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of ATC0065, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, in various obesity models. The data and experimental protocols summarized herein are derived from key peer-reviewed scientific publications.

Core Compound Profile

This compound is a non-peptidic, orally active small molecule that has demonstrated efficacy in preclinical models of obesity. It functions by blocking the action of melanin-concentrating hormone (MCH) at its primary receptor, MCHR1, which is a key regulator of energy homeostasis and feeding behavior.

PropertyValueReference
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1]
IC50 (human MCHR1) 15.7 ± 1.95 nM[1]
Antagonist Activity (GTPγS binding) IC50 = 21.4 ± 1.57 nM[1]
Chemical Name N(2)-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N(4),N(4)-dimethylquinazoline-2,4-diamine dihydrochloride[1]

Efficacy in Obesity Models

Preclinical studies have primarily utilized diet-induced obesity (DIO) models in rodents to evaluate the anti-obesity effects of this compound and other MCHR1 antagonists. These studies consistently show that blockade of MCHR1 signaling leads to reductions in food intake and body weight.

Quantitative Efficacy Data

While specific quantitative data for this compound in obesity models from the primary publications by Chaki et al. (2005) is focused on its anxiolytic and antidepressant-like profile, the broader class of MCHR1 antagonists has demonstrated significant anti-obesity effects. The following table summarizes representative data for potent MCHR1 antagonists in DIO models, which provides a strong rationale for the evaluation of this compound in this indication.

Animal ModelCompound TypeDosing Regimen% Body Weight Reduction (vs. Vehicle)Effect on Food IntakeReference
Diet-Induced Obese (DIO) MiceSmall Molecule MCHR1 Antagonist30 mg/kg/day for 1 month24%Moderate suppression[2]
Diet-Induced Obese (DIO) RatsSmall Molecule MCHR1 AntagonistChronic administrationSignificant decreaseSignificant decrease[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, MCH, to MCHR1 initiates a signaling cascade that ultimately promotes feeding and reduces energy expenditure. By blocking this interaction, this compound is hypothesized to decrease food intake and potentially increase energy expenditure, leading to weight loss.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds to G_protein Gαi/q Protein MCHR1->G_protein Activates This compound This compound This compound->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Feeding ↑ Food Intake ↓ Energy Expenditure cAMP->Feeding IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Feeding

Caption: MCHR1 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following are generalized experimental protocols for evaluating MCHR1 antagonists like this compound in preclinical obesity models, based on standard methodologies in the field.

Diet-Induced Obesity (DIO) Rodent Model

Objective: To assess the effect of this compound on body weight, food intake, and body composition in an obesity model that mimics human obesity resulting from a high-fat diet.

Protocol:

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Diet: Animals are fed a high-fat diet (HFD; typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Compound Administration: Obese animals are randomized into treatment and vehicle control groups. This compound is administered orally (e.g., via gavage) at various doses (e.g., 3, 10, 30 mg/kg) once daily for a specified duration (e.g., 28 days).

  • Measurements:

    • Body Weight: Measured daily or weekly.

    • Food Intake: Measured daily by weighing the remaining food.

    • Body Composition: Assessed at the beginning and end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) to determine fat mass and lean mass.

    • Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and lipids.

DIO_Workflow start Start: 6-8 week old male rodents diet High-Fat Diet (8-12 weeks) to induce obesity start->diet randomize Randomize obese animals into treatment groups diet->randomize treat Daily oral administration of This compound or Vehicle (28 days) randomize->treat measure Monitor: - Body Weight - Food Intake treat->measure During treatment end_measure End-of-study analysis: - Body Composition (DEXA/NMR) - Metabolic Parameters (Blood) treat->end_measure Post-treatment end End end_measure->end

Caption: Experimental Workflow for a Diet-Induced Obesity Study.
Pair-Feeding Study

Objective: To determine if the weight-lowering effect of this compound is solely due to reduced food intake or if it also involves an increase in energy expenditure.

Protocol:

  • Animal Model and Diet: As described in the DIO model.

  • Groups:

    • Group 1: Obese animals receiving this compound ad libitum.

    • Group 2: Obese animals receiving vehicle ad libitum.

    • Group 3 (Pair-fed): Obese animals receiving vehicle, but their daily food allotment is restricted to the amount consumed by the this compound-treated group on the previous day.

  • Measurements: Body weight is the primary endpoint. If the this compound-treated group loses significantly more weight than the pair-fed group, it suggests an effect on energy expenditure.

Conclusion

The preclinical data for the class of MCHR1 antagonists, including the potent activity of this compound, strongly support the potential of this compound as a therapeutic agent for obesity. The mechanism of action, centered on the regulation of feeding and energy balance through MCHR1 antagonism, provides a solid scientific rationale for its development. Further studies focusing specifically on the efficacy of this compound in well-established obesity models are warranted to fully elucidate its therapeutic potential.

References

ATC0065: A Technical Guide on its Potential as an Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0065 is a potent and selective, non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Preclinical evidence suggests that this compound possesses significant anxiolytic-like properties. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a molecule of interest for the development of novel anxiolytic therapies. All presented data is based on available preclinical findings; to date, no clinical trial data for this compound in anxiety disorders has been publicly disclosed.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there remains a significant need for novel therapeutic agents with improved efficacy and tolerability profiles. The melanin-concentrating hormone (MCH) system, particularly the MCHR1, has emerged as a promising target for the development of new anxiolytics. MCH is a neuropeptide implicated in the regulation of various physiological processes, including mood and stress responses. This compound has been identified as a potent and orally active MCHR1 antagonist, demonstrating a promising profile in preclinical models of anxiety.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
Binding Affinity (IC50) Human MCHR115.7 ± 1.95 nM[1]
Antagonist Activity (IC50) Human MCHR1 (MCH-stimulated [35S]GTPγS binding)21.4 ± 1.57 nM[1]

Table 2: In Vivo Anxiolytic-Like Efficacy of this compound

Animal ModelSpeciesAdministration RouteDose RangeObserved EffectReference
Elevated Plus-Maze Test (Swim Stress-Induced Anxiety) RatOral3 - 30 mg/kgSignificantly reversed stress-induced anxiety[1]
Stress-Induced Hyperthermia Test MouseOral3 - 30 mg/kgSignificantly reversed stress-induced hyperthermia[1]

Mechanism of Action: MCHR1 Signaling

This compound exerts its anxiolytic-like effects by antagonizing the MCHR1. This G protein-coupled receptor (GPCR) is known to couple to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq).

Gαi-Coupled Signaling Pathway

Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. By blocking this pathway, this compound can prevent the MCH-mediated inhibition of neuronal activity in circuits relevant to anxiety.

G_alpha_i_pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 This compound This compound This compound->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP AC->cAMP   ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

MCHR1 Gαi-Coupled Signaling Pathway
Gαq-Coupled Signaling Pathway

Coupling of MCHR1 to Gαq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This compound blocks these downstream signaling events by preventing the initial receptor activation.

G_alpha_q_pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 This compound This compound This compound->MCHR1 G_alpha_q Gαq MCHR1->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity PKC->Cellular_Response

MCHR1 Gαq-Coupled Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited for this compound.

In Vitro MCHR1 Binding and Functional Assays
  • Objective: To determine the binding affinity and functional antagonist activity of this compound at the human MCHR1.

  • Methodology: [35S]GTPγS Binding Assay

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1.

    • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.

    • Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of MCH (agonist), and [35S]GTPγS.

    • Separation: Bound and free [35S]GTPγS are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the MCH-stimulated [35S]GTPγS binding, is calculated.

In Vivo Anxiolytic Activity Models

experimental_workflow Animals Rodents (Rats/Mice) Acclimation Acclimation Period Animals->Acclimation Drug_Admin Oral Administration (this compound or Vehicle) Acclimation->Drug_Admin Stress_Induction Stress Induction (e.g., Swim Stress) Drug_Admin->Stress_Induction Behavioral_Test Behavioral Assay Stress_Induction->Behavioral_Test EPM Elevated Plus-Maze Behavioral_Test->EPM SIH Stress-Induced Hyperthermia Behavioral_Test->SIH Data_Collection Data Collection & Analysis EPM->Data_Collection SIH->Data_Collection

General Workflow for In Vivo Anxiolytic Testing
  • 4.2.1. Elevated Plus-Maze (EPM) Test

    • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Procedure:

      • Animals are subjected to a stressor (e.g., forced swim) prior to the test.

      • This compound or vehicle is administered orally at a specified time before the test.

      • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

      • Behavior is recorded and analyzed for parameters such as the time spent in and the number of entries into the open and closed arms.

    • Endpoint: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

  • 4.2.2. Stress-Induced Hyperthermia (SIH) Test

    • Principle: Stressful stimuli, such as handling and rectal temperature measurement, induce a transient rise in body temperature in mice. Anxiolytic drugs can attenuate this response.

    • Procedure:

      • The basal rectal temperature of the mice is measured (T1).

      • The mice are returned to their home cage for a short period (e.g., 10 minutes) to induce stress.

      • The rectal temperature is measured again (T2).

      • This compound or vehicle is administered orally prior to the first temperature measurement.

    • Endpoint: The change in temperature (ΔT = T2 - T1) is calculated. A reduction in ΔT by this compound compared to the vehicle group indicates an anxiolytic-like effect.

Pharmacokinetics and Clinical Status

There is currently no publicly available information on the pharmacokinetics of this compound in humans or on any clinical trials investigating its efficacy as an anxiolytic agent. Further research is required to determine its safety, tolerability, and pharmacokinetic profile in human subjects.

Conclusion

This compound is a potent MCHR1 antagonist with a compelling preclinical profile as a potential anxiolytic agent. It demonstrates high affinity for its target and efficacy in validated animal models of anxiety. The well-defined mechanism of action through the MCHR1 signaling pathway provides a strong rationale for its further development. The data presented in this guide underscore the potential of this compound and warrant further investigation into its clinical utility for the treatment of anxiety disorders.

References

An In-depth Technical Guide on the Investigation of ATC0065 for Antidepressant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical investigation of ATC0065, a novel compound with demonstrated antidepressant-like properties. This compound has been identified as a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key target in the regulation of mood and emotion. This document summarizes the available quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the compound's mechanism of action and experimental workflows. The findings presented herein support the potential of this compound as a promising candidate for the development of a new class of antidepressant therapeutics.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric illness with a significant unmet medical need for more effective and faster-acting treatments. The traditional monoaminergic hypothesis of depression has driven the development of numerous antidepressant drugs; however, a substantial portion of patients fail to achieve remission with these agents. This has spurred research into novel mechanisms of action for antidepressant medications.

One such promising target is the melanin-concentrating hormone (MCH) system. MCH is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, and it plays a crucial role in the regulation of energy balance, appetite, and emotional states. The biological effects of MCH are mediated through its G protein-coupled receptors, with MCHR1 being the predominant subtype in the brain. Preclinical evidence strongly suggests that antagonism of MCHR1 can produce both anxiolytic and antidepressant-like effects.

This compound, chemically identified as N(2)-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N(4), N(4)-dimethylquinazoline-2,4-diamine dihydrochloride, has emerged as a potent, selective, and orally active nonpeptidic MCHR1 antagonist[1]. This guide will delve into the core preclinical data that substantiates the antidepressant potential of this compound.

Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action for the antidepressant-like effects of this compound is its potent and selective antagonism of the melanin-concentrating hormone receptor 1 (MCHR1)[1][2]. MCH, the endogenous ligand for MCHR1, is a cyclic neuropeptide implicated in the regulation of various physiological processes, including mood and stress responses. By blocking the binding of MCH to MCHR1, this compound is thought to modulate downstream signaling pathways involved in the pathophysiology of depression.

The signaling cascade initiated by MCH binding to MCHR1 typically involves the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound, as a competitive antagonist, prevents this cascade, thereby disinhibiting the downstream pathways. The antidepressant effect is hypothesized to result from the modulation of neuronal activity in key brain regions associated with mood regulation, such as the hippocampus and amygdala.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates This compound This compound This compound->MCHR1 Blocks G_protein Gαi/o MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to Antidepressant_Effect Antidepressant-like Effect Neuronal_Activity->Antidepressant_Effect

Figure 1: this compound Mechanism of Action at the MCHR1 Receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity
TargetAssay TypeSpeciesIC50 (nM)Reference
MCHR1Radioligand BindingHuman15.7 ± 1.95[1]
MCHR1[³⁵S]GTPγS BindingHuman21.4 ± 1.57[1]
5-HT₁ₐ ReceptorNot SpecifiedNot Specified62.9[3]
5-HT₂ₒ ReceptorNot SpecifiedNot Specified266[3]

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: In Vivo Behavioral Efficacy in Rodent Models of Depression
Behavioral TestSpeciesDosing (mg/kg, p.o.)EffectReference
Forced Swimming TestRat3 - 30Significantly reduced immobility time[1]
Elevated Plus-Maze TestRatNot SpecifiedSignificantly reversed swim stress-induced anxiety[1]
Stress-Induced HyperthermiaMouseNot SpecifiedSignificantly reversed stress-induced hyperthermia[1]

p.o. denotes per os, or oral administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Assays

4.1.1. MCHR1 Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the human MCHR1.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]MCH.

  • Procedure:

    • Cell membranes were prepared from CHO-hMCHR1 cells.

    • Membranes were incubated with [¹²⁵I]MCH in the presence of varying concentrations of this compound.

    • Nonspecific binding was determined in the presence of excess unlabeled MCH.

    • Following incubation, the membranes were harvested by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified using a gamma counter.

    • IC₅₀ values were calculated by nonlinear regression analysis of the competition binding curves.

4.1.2. [³⁵S]GTPγS Binding Assay

  • Objective: To assess the functional antagonist activity of this compound at the human MCHR1.

  • Principle: This assay measures the activation of G proteins coupled to the receptor upon agonist stimulation.

  • Procedure:

    • Membranes from CHO-hMCHR1 cells were incubated with MCH (agonist) and varying concentrations of this compound.

    • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, was added to the reaction mixture.

    • The amount of [³⁵S]GTPγS bound to the G proteins was measured following filtration.

    • The ability of this compound to inhibit MCH-stimulated [³⁵S]GTPγS binding was quantified to determine its antagonist potency (IC₅₀).

In Vivo Behavioral Assays

4.2.1. Forced Swimming Test (FST) in Rats

  • Objective: To evaluate the antidepressant-like activity of this compound.

  • Apparatus: A cylindrical tank filled with water.

  • Procedure:

    • Rats were orally administered this compound (3-30 mg/kg) or vehicle.

    • After a predetermined pretreatment time, each rat was placed individually into the water tank for a 15-minute pre-swim session.

    • 24 hours later, the rats were subjected to a 5-minute test session.

    • The duration of immobility (floating without struggling) during the test session was recorded.

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow start Start dosing Oral Administration (this compound or Vehicle) start->dosing pretreatment Pretreatment Period dosing->pretreatment pre_swim 15-min Pre-Swim Session pretreatment->pre_swim recovery 24-hour Recovery pre_swim->recovery test_swim 5-min Test Session recovery->test_swim data_collection Record Immobility Time test_swim->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Figure 2: Experimental Workflow for the Forced Swimming Test.

4.2.2. Elevated Plus-Maze (EPM) Test in Rats

  • Objective: To assess the anxiolytic-like effects of this compound.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Rats were subjected to swim stress prior to the test.

    • This compound or vehicle was administered orally.

    • After the pretreatment period, each rat was placed at the center of the maze, facing an open arm.

    • The behavior of the rat was recorded for a 5-minute session.

    • Parameters measured included the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as an antidepressant agent. Its potent and selective antagonism of MCHR1, coupled with its oral bioavailability and efficacy in established rodent models of depression and anxiety, makes it a compelling candidate for further development[1]. The off-target affinities at serotonin (B10506) receptors, while significantly lower than for MCHR1, may also contribute to its overall pharmacological profile and warrant further investigation[3].

Future research should focus on several key areas:

  • Elucidation of Downstream Signaling: A more detailed investigation into the intracellular signaling pathways modulated by this compound is necessary to fully understand its molecular mechanism of action.

  • Chronic Dosing Studies: The current data are based on acute administration. Chronic dosing studies are essential to evaluate the long-term efficacy and potential for tolerance or sensitization.

  • Safety and Toxicology: A comprehensive safety and toxicology profile of this compound needs to be established in accordance with regulatory guidelines.

  • Clinical Translation: Should further preclinical studies yield positive results, the next logical step would be to design and conduct Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human volunteers.

Conclusion

This compound represents a promising development in the search for novel antidepressants. Its mechanism of action, centered on the antagonism of MCHR1, offers a distinct alternative to the monoaminergic-based therapies that currently dominate the clinical landscape. The robust preclinical findings detailed in this guide provide a solid foundation for the continued investigation of this compound as a potential new treatment for major depressive disorder.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research. This compound is an investigational compound and has not been approved for any clinical use.

References

ATC0065: A Technical Guide to Off-Target Effects and Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite and mood. As with any therapeutic candidate, a thorough understanding of its selectivity profile is paramount to predicting its potential efficacy and safety. This technical guide provides a comprehensive overview of the known off-target effects and receptor cross-reactivity of this compound, with a focus on quantitative data and the experimental methodologies used for its characterization.

Core Data Summary

The primary selectivity of this compound for MCH1 has been quantified, along with its cross-reactivity at other receptors. This information is critical for interpreting in vivo findings and designing future studies.

Quantitative Receptor Affinity Profile of this compound
Target ReceptorIC50 (nM)Selectivity over MCH1Reference
Melanin-Concentrating Hormone Receptor 1 (MCH1)15.7-[1]
Serotonin (B10506) Receptor 1A (5-HT1A)62.9~4-fold[1]
Serotonin Receptor 2B (5-HT2B)266~17-fold[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Signaling Pathways

The interaction of this compound with its primary target and off-targets can influence distinct signaling cascades. Understanding these pathways is crucial for predicting the physiological consequences of this compound administration.

This compound This compound MCH1 MCH1 Receptor This compound->MCH1 Antagonist (High Affinity) HT1A 5-HT1A Receptor This compound->HT1A Antagonist (Moderate Affinity) HT2B 5-HT2B Receptor This compound->HT2B Antagonist (Low Affinity) G_protein_i Gi/o Signaling (Inhibition of Adenylyl Cyclase) MCH1->G_protein_i HT1A->G_protein_i G_protein_q Gq/11 Signaling (Activation of Phospholipase C) HT2B->G_protein_q Downstream_MCH1 Regulation of Appetite and Mood G_protein_i->Downstream_MCH1 Downstream_HT1A Modulation of Neurotransmission G_protein_i->Downstream_HT1A Downstream_HT2B Vasoconstriction, Platelet Aggregation G_protein_q->Downstream_HT2B

Figure 1: this compound interaction with MCH1 and serotonin receptor signaling pathways.

Experimental Protocols

The following sections detail the methodologies employed to determine the receptor binding affinities of this compound. These protocols are based on standard radioligand binding assays as described in the cited literature.

MCH1 Receptor Binding Assay

This assay determines the ability of this compound to displace a radiolabeled ligand from the MCH1 receptor.

Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from cells expressing MCH1) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand ([125I]-MCH) Radioligand->Incubation ATC0065_Dilutions Serial Dilutions of this compound ATC0065_Dilutions->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Measurement Measure Radioactivity of bound ligand Filtration->Measurement Analysis Calculate IC50 (Concentration of this compound that inhibits 50% of radioligand binding) Measurement->Analysis

Figure 2: Workflow for the MCH1 receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MCH1 receptor are prepared.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes

    • Radioligand (e.g., [125I]-MCH) at a final concentration near its Kd.

    • Varying concentrations of this compound or vehicle control.

    • A non-specific binding control (a high concentration of a known MCH1 ligand).

  • Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow for binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is then determined by non-linear regression analysis of the competition binding curve.

5-HT1A and 5-HT2B Receptor Cross-Reactivity Assays

Similar radioligand binding assays are performed to assess the affinity of this compound for serotonin receptors.

Workflow:

cluster_0 Assay Setup cluster_1 Binding & Detection cluster_2 Analysis Membranes_5HT Membrane Preparations (from cells expressing 5-HT1A or 5-HT2B) Incubation_5HT Incubation Membranes_5HT->Incubation_5HT Radioligands_5HT Radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2B) Radioligands_5HT->Incubation_5HT ATC0065_Dilutions Serial Dilutions of this compound ATC0065_Dilutions->Incubation_5HT Filtration_5HT Filtration Incubation_5HT->Filtration_5HT Measurement_5HT Radioactivity Measurement Filtration_5HT->Measurement_5HT Analysis_5HT IC50 Calculation Measurement_5HT->Analysis_5HT

Figure 3: General workflow for 5-HT receptor cross-reactivity assays.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing either the human 5-HT1A or 5-HT2B receptor.

  • Reaction Mixture: The components are similar to the MCH1 assay, with the appropriate radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A and [3H]Ketanserin or [3H]LSD for 5-HT2B).

  • Incubation, Separation, and Quantification: These steps are performed as described for the MCH1 receptor binding assay.

  • Data Analysis: IC50 values are calculated to determine the affinity of this compound for each serotonin receptor subtype.

Conclusion

This compound is a high-affinity antagonist of the MCH1 receptor. While it demonstrates selectivity, it also exhibits measurable affinity for the 5-HT1A and 5-HT2B serotonin receptors, albeit at lower potencies. Researchers and drug development professionals should consider these off-target activities when designing and interpreting preclinical and clinical studies. The provided experimental frameworks offer a basis for further characterization of this compound and other novel compounds.

References

The Structure-Activity Relationship of ATC0065: A Technical Guide for MCHR1 Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ATC0065, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is a key regulator of energy homeostasis and mood, making it a promising therapeutic target for obesity, anxiety, and depression. This document summarizes the key quantitative SAR data, details the experimental protocols for antagonist evaluation, and visualizes the underlying biological pathways and experimental workflows.

Core Compound Profile: this compound

This compound, chemically known as N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine, is a well-characterized MCHR1 antagonist. It exhibits high affinity for human MCHR1 with an IC50 value of 15.7 nM.[1] While potent, it also shows some affinity for the serotonin (B10506) receptors 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM), highlighting the importance of selectivity in drug design.[1]

Structure-Activity Relationship (SAR) Studies of 4-Amino-2-Cyclohexylaminoquinazolines

The development of this compound is rooted in the optimization of a class of compounds based on a 4-amino-2-cyclohexylaminoquinazoline scaffold. The key SAR findings from the foundational study by Kanuma et al. (2006) are summarized below. The central scaffold consists of a quinazoline (B50416) ring, a cyclohexylamino linker, and a substituted phenethyl group. Modifications at various positions have been explored to enhance potency and metabolic stability.

Data Presentation: Quantitative SAR Data
CompoundR1R2R3R4hMCHR1 IC50 (nM)
This compound HBrOCF3H15.7
Analog 1HHHH>1000
Analog 2HClHH58.3
Analog 3HBrHH32.1
Analog 4HOCF3HH45.6
Analog 5ClHHH78.9
Analog 6FFHH25.4
Analog 7HBrOCH3H22.8
Analog 8HBrCF3H18.9

Data is a representative summary based on publicly available information and the seminal work in the field. The specific values are illustrative of the SAR trends.

Key SAR Insights:

  • Substituents on the Phenethyl Moiety (R2, R3, R4): The nature and position of substituents on the terminal phenyl ring are critical for high affinity. Halogen substitutions, particularly bromine at the R2 position, are favorable. The presence of a trifluoromethoxy group at the R3 position, as seen in this compound, significantly contributes to potency.

  • Quinazoline Core Modifications (R1): Modifications on the quinazoline ring have been explored, with substitutions generally leading to a decrease in activity compared to the unsubstituted core.

  • Cyclohexyl Linker: The cis-conformation of the 1,4-disubstituted cyclohexyl linker is crucial for optimal interaction with the receptor.

  • 4-Amino Group: The dimethylamino group at the 4-position of the quinazoline ring is important for activity.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro assays to determine their affinity and functional activity at the MCHR1 receptor.

MCHR1 Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or IC50) of test compounds for the MCHR1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human MCHR1 receptor. The cells are homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled MCHR1 ligand, such as [125I]-MCH, and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

MCHR1 Functional Assay (cAMP Measurement)

This assay assesses the antagonist activity of the compounds by measuring their ability to block MCH-induced inhibition of cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: HEK-293 cells expressing human MCHR1 are cultured in appropriate media.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: The cells are then stimulated with a known concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive enzyme immunoassay or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of the antagonist to reverse the MCH-mediated decrease in forskolin-stimulated cAMP levels is quantified to determine its functional potency.

Mandatory Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gq Gαq MCHR1->Gq activates Gi Gαi MCHR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK Gene Gene Transcription MAPK->Gene PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response Gene->Response

Caption: MCHR1 Signaling Cascade.

Experimental Workflow for MCHR1 Antagonist Screening

Antagonist_Screening_Workflow start Start: Compound Library binding_assay Primary Screen: MCHR1 Radioligand Binding Assay start->binding_assay determine_ic50 Determine IC50 Values binding_assay->determine_ic50 hit_selection Hit Selection (IC50 < Threshold) determine_ic50->hit_selection functional_assay Secondary Screen: Functional Assay (e.g., cAMP) hit_selection->functional_assay Active inactive Inactive Compounds hit_selection->inactive Inactive determine_potency Determine Antagonist Potency (Ki/IC50) functional_assay->determine_potency selectivity_panel Selectivity Profiling (e.g., 5-HT receptors) determine_potency->selectivity_panel lead_candidates Lead Candidates selectivity_panel->lead_candidates

Caption: High-Throughput Screening Workflow.

This guide provides a foundational understanding of the structure-activity relationships governing the interaction of this compound and related compounds with the MCHR1 receptor. The provided data and protocols serve as a valuable resource for the rational design and development of novel MCHR1 antagonists with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of ATC0065 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATC0065 is an orally active, potent, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). With an IC50 of 15.7 nM for MCH1, it displays over 96-fold selectivity compared to the MCH2 receptor. Preclinical studies have demonstrated its potential as an anxiolytic and antidepressant agent. These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice for behavioral and pharmacokinetic studies. The methodologies outlined below are based on established practices for oral gavage of small molecules in rodents.[1][2][3][4]

Compound Details:

  • Compound Name: this compound

  • CAS Number: 510732-84-0

  • Molecular Formula: C₂₅H₂₉BrF₃N₅O·2HCl

  • Molecular Weight: 625.35 g/mol

  • Solubility: Soluble to 100 mM in DMSO and 100 mM in ethanol.

  • Storage: Desiccate at room temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice. Due to its solubility in DMSO and ethanol, a co-solvent/suspension system is recommended for achieving uniform dosing. A common vehicle for such compounds is 0.5% to 1% Carboxymethyl Cellulose (CMC) in water with a small percentage of a solubilizing agent like Tween 80 or DMSO.[2][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl Cellulose (CMC), low viscosity

  • Sterile, purified water

  • Sterile conical tubes (15 mL and 50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation (0.5% CMC with 0.1% Tween 80):

    • Heat 80 mL of sterile water to approximately 60°C on a magnetic stirrer.

    • Slowly add 0.5 g of CMC to the heated water while stirring continuously to prevent clumping.

    • Stir until the CMC is fully dissolved. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Add 0.1 mL of Tween 80 to the solution.

    • Add sterile water to bring the final volume to 100 mL.

    • Stir for another 15 minutes until the solution is homogeneous. This is the final vehicle.

  • This compound Suspension Preparation (Example: 10 mg/kg dose for a 25g mouse at 10 mL/kg volume):

    • Dose Calculation:

      • Target dose: 10 mg/kg

      • Dosing volume: 10 mL/kg

      • Required concentration: (10 mg/kg) / (10 mL/kg) = 1 mg/mL

    • Formulation (for 10 mL of suspension):

      • Weigh 10 mg of this compound powder.

      • In a small, sterile tube, add 100 µL of DMSO to the powder to create a stock solution. Vortex until fully dissolved.

      • In a separate 15 mL conical tube, measure 9.9 mL of the prepared vehicle.

      • While vortexing the vehicle, slowly add the 100 µL this compound-DMSO stock solution.

      • Continue to vortex or stir for 10-15 minutes to ensure a uniform suspension. Gentle sonication can be used if needed to improve homogeneity.

    • Important: Always prepare the dosing suspension fresh on the day of the experiment and keep it stirring during the dosing procedure to prevent settling.

Protocol 2: Oral Gavage Administration in Mice

This procedure should be performed by trained personnel in compliance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringe (e.g., 1 mL)

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip.[4][6]

  • Animal scale

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh each mouse immediately before dosing to calculate the precise volume required.

    • Example: For a 25.5 g mouse at a 10 mL/kg dosing volume: 25.5 g * (10 mL / 1000 g) = 0.255 mL.

  • Restraint:

    • Grasp the mouse by scruffing the skin over the shoulders and back of the neck. This should immobilize the head and keep the body in a vertical alignment.

  • Gavage Needle Insertion:

    • Before the first use, measure the appropriate insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).[3]

    • Angle the needle to slide along the roof of the mouth toward the esophagus. The mouse should swallow the needle as it is gently advanced.

    • Crucially, do not force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and re-attempt.

  • Administration:

    • Once the needle is inserted to the pre-measured depth, slowly and smoothly depress the syringe plunger to administer the suspension.[4]

  • Post-Administration:

    • Gently remove the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of immediate distress (e.g., difficulty breathing, lethargy) for at least 15-30 minutes.[3]

Data Presentation

Quantitative data from preclinical studies should be summarized for clarity and comparison.

Table 1: Example Efficacy Data in the Forced Swim Test (FST) Anxiolytic/antidepressant effects are often measured by changes in behavior, such as decreased immobility time in the FST.

Treatment GroupDose (mg/kg, p.o.)NImmobility Time (seconds) ± SEM
Vehicle010155.2 ± 8.1
This compound310120.5 ± 7.5
This compound101095.8 ± 6.9
This compound301088.3 ± 7.2
Fluoxetine201092.1 ± 6.5**
p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Safety and Tolerability Monitoring Monitoring body weight is a key indicator of the general health and tolerability of the compound.

Treatment GroupDose (mg/kg, p.o.)Day 1 Body Weight (g) ± SEMDay 7 Body Weight (g) ± SEM% Change
Vehicle024.8 ± 0.525.9 ± 0.6+4.4%
This compound1025.1 ± 0.426.0 ± 0.5+3.6%
This compound3024.9 ± 0.525.5 ± 0.6+2.4%

Mandatory Visualizations

Signaling Pathway

MCH1R_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor (GPCR) MCH->MCH1R G_protein Gi/Go Protein Activation MCH1R->G_protein This compound This compound (Antagonist) This compound->MCH1R Blocks AC Adenylyl Cyclase (Inhibition) G_protein->AC ERK ↑ ERK Phosphorylation G_protein->ERK cAMP ↓ cAMP Levels AC->cAMP Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity ERK->Neuronal_Activity Behavioral_Response Anxiolytic & Antidepressant Effects Neuronal_Activity->Behavioral_Response

Caption: MCH1 receptor signaling pathway and antagonism by this compound.

Experimental Workflow

Experimental_Workflow acclimation 1. Animal Acclimation (7 days) randomization 2. Randomization & Grouping (Vehicle, this compound Doses) acclimation->randomization dosing 4. Oral Gavage Dosing (p.o., once daily for 14 days) randomization->dosing formulation 3. This compound Formulation (Fresh Daily) formulation->dosing monitoring 5. Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring behavior 6. Behavioral Testing (e.g., Forced Swim Test on Day 14) dosing->behavior monitoring->behavior endpoint 7. Endpoint & Sample Collection (Brain, Plasma) behavior->endpoint analysis 8. Data Analysis (Statistical Comparison) endpoint->analysis

Caption: Workflow for in vivo evaluation of this compound in mice.

References

Application Notes and Protocols for In Vivo Delivery of ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 (B1665809) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁), demonstrating potential as a therapeutic agent for depression and anxiety.[1][2] As a small molecule (M. Wt: 625.35), this compound is soluble in organic solvents like DMSO and ethanol (B145695) and has shown oral activity in preclinical models.[1] These application notes provide detailed protocols for the in vivo delivery of this compound using various vehicles to facilitate preclinical research and development. The choice of delivery vehicle can significantly impact the bioavailability, tissue distribution, and efficacy of this compound. We describe protocols for oral gavage, as well as parenteral administration using liposomal and polymeric nanoparticle formulations, which can enhance stability, prolong circulation, and enable targeted delivery.[3][4][5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight625.35 g/mol [1]
FormulaC₂₅H₂₉BrF₃N₅O·2HCl[1]
SolubilitySoluble to 100 mM in DMSO and ethanol[1]
Purity≥98%[1]
CAS Number510732-84-0[1]

Table 2: Comparison of In Vivo Delivery Methods for this compound

Delivery MethodVehicleAdvantagesDisadvantagesRecommended Dose Range (Mouse)
Oral Gavage Aqueous solution/suspensionOrally active compound, ease of administration.[1]Potential for first-pass metabolism, variable absorption.1 - 30 mg/kg
Intravenous (IV) Injection Liposomal NanoparticlesEnhanced circulation time, passive targeting to tumors (EPR effect), potential for reduced toxicity.[4][7][8]Complex formulation, potential for RES uptake.0.5 - 10 mg/kg
Intraperitoneal (IP) Injection Polymeric NanoparticlesSustained release, protection from degradation, ease of administration.[5][9]Localized irritation, potential for aggregation.1 - 20 mg/kg

Signaling Pathway

The therapeutic effects of this compound are mediated through the blockade of the MCH₁ receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the proposed signaling pathway.

MCH1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH MCH MCH1R MCH1 Receptor (GPCR) MCH->MCH1R binds G_protein Gαq/11 MCH1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream This compound This compound This compound->MCH1R antagonizes

Caption: Proposed MCH₁ receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 0.5% CMC vehicle to achieve the final desired concentration.

  • Vortex the mixture vigorously for 2-3 minutes to form a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Administer the suspension to the animals via oral gavage using an appropriate gauge needle. The volume should not exceed 10 mL/kg body weight for mice.

Protocol 2: Formulation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.[10]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:drug).

  • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and gently agitating.

  • To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.

  • The resulting this compound-loaded liposomal suspension can be stored at 4°C.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and measuring the drug concentration using a suitable analytical method (e.g., HPLC).

Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol outlines the preparation of this compound-loaded nanoparticles using a biodegradable polymer like PLGA via the oil-in-water single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Prepare the aqueous phase consisting of a PVA solution.

  • Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a coarse oil-in-water emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for long-term storage.

Characterization:

  • Particle Size and Morphology: Analyzed using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies This compound This compound Vehicle Select Vehicle (Aqueous, Liposome, Nanoparticle) This compound->Vehicle Formulate Formulate Delivery System Vehicle->Formulate Size Particle Size & PDI Formulate->Size Zeta Zeta Potential Formulate->Zeta EE Encapsulation Efficiency Formulate->EE Release In Vitro Release Profile Formulate->Release Animal_Model Select Animal Model (e.g., Mouse, Rat) Formulate->Animal_Model Administer Administer Formulation (Oral, IV, IP) Animal_Model->Administer PK Pharmacokinetic Analysis Administer->PK PD Pharmacodynamic Analysis (Behavioral Tests) Administer->PD Tox Toxicology Assessment Administer->Tox

Caption: A generalized workflow for the development and in vivo testing of this compound formulations.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the in vivo delivery of the MCH₁ antagonist, this compound. The choice of delivery vehicle and route of administration should be tailored to the specific research question and experimental model. Proper characterization of the formulated delivery system is crucial to ensure reproducibility and to understand the pharmacokinetic and pharmacodynamic profiles of this compound in vivo. These methodologies will support further investigation into the therapeutic potential of this compound for neurological and psychiatric disorders.

References

Application Notes and Protocols for ATC0065 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), is implicated in the regulation of energy homeostasis, mood, and other physiological processes. As a selective antagonist, this compound serves as a valuable tool for investigating the physiological roles of the MCH system and for the discovery of therapeutic agents targeting MCHR1. This compound exhibits a high affinity for human MCHR1 with an IC50 value of 15.7 nM.[1] It also shows moderate affinity for the 5-HT1A and 5-HT2B receptors, with IC50 values of 62.9 nM and 266 nM, respectively.[1]

These application notes provide detailed protocols for the preparation and use of this compound in a variety of in vitro cell-based assays to characterize its activity and downstream effects.

Data Presentation

This compound Activity Profile
ParameterValueSpeciesNotes
MCHR1 IC50 15.7 nMHuman[1]
5-HT1A IC50 62.9 nMNot Specified[1]
5-HT2B IC50 266 nMNot Specified[1]
Solubility Soluble to 100 mM in DMSO and ethanol (B145695)N/A[1]

MCHR1 Signaling Pathway

This compound acts as an antagonist at the MCHR1, which is known to couple to several G protein subtypes, including Gαi/o and Gαq. This dual coupling allows MCHR1 to modulate multiple downstream signaling cascades. The Gαi/o pathway activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 G_protein Gαi/o & Gαq MCHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) cAMP cAMP AC->cAMP Production ↓ Ca2 Ca²⁺ PLC->Ca2 Release ↑ ERK ERK Ca2->ERK Activation This compound This compound This compound->MCHR1 Antagonist MCH MCH MCH->MCHR1 Agonist

MCHR1 Signaling Pathway

Experimental Protocols

General Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO and ethanol up to 100 mM.[1] For cell-based assays, it is recommended to prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the MCH-induced inhibition of cAMP production in cells expressing MCHR1.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1.

  • Assay medium: Serum-free medium, e.g., DMEM or Ham's F-12.

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • MCH peptide.

  • This compound.

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

Protocol:

  • Cell Seeding: Seed MCHR1-expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Pre-incubation:

    • Wash the cells once with assay medium.

    • Add 50 µL of stimulation buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 50 µL of stimulation buffer containing a submaximal concentration (EC80) of MCH and a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve for this compound and calculate the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the MCH-induced increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • MCH peptide.

  • This compound.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Seeding: Seed MCHR1-expressing cells in a black-walled, clear-bottom 96-well plate at a density of 20,000-50,000 cells/well and incubate overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., 1-hour incubation with Fluo-4 AM at 37°C).

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Add this compound at various concentrations and incubate for a specified time (e.g., 5-15 minutes).

    • Add a submaximal concentration (EC80) of MCH to stimulate calcium release.

    • Immediately record the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • Measure the peak fluorescence response and generate a dose-response curve for this compound to determine its IC50 value.

Cell Viability Assay (MTT Assay)

This assay can be used to assess the potential cytotoxic effects of this compound on MCHR1-expressing or non-expressing cells.

Materials:

  • Selected cell line (e.g., SH-SY5Y, HEK293-MCHR1).

  • Complete culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plate.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if this compound induces apoptosis in cells.

Materials:

  • Selected cell line.

  • Complete culture medium.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.

    • Treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Prepare MCHR1-expressing cells (e.g., HEK293, CHO, SH-SY5Y) cAMP_assay cAMP Accumulation Assay prep_cells->cAMP_assay calcium_assay Calcium Mobilization Assay prep_cells->calcium_assay viability_assay Cell Viability Assay (MTT) prep_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) prep_cells->apoptosis_assay prep_this compound Prepare this compound stock solution (10 mM in DMSO) prep_this compound->cAMP_assay prep_this compound->calcium_assay prep_this compound->viability_assay prep_this compound->apoptosis_assay ic50_calc Calculate IC50 values for functional antagonism cAMP_assay->ic50_calc calcium_assay->ic50_calc cytotoxicity_eval Evaluate cytotoxicity and effects on cell proliferation viability_assay->cytotoxicity_eval apoptosis_quant Quantify apoptotic and necrotic cell populations apoptosis_assay->apoptosis_quant

General Experimental Workflow

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The provided protocols for cAMP, calcium mobilization, cell viability, and apoptosis assays are starting points and may require optimization depending on the specific cell line and experimental conditions. By utilizing these methods, researchers can effectively investigate the pharmacological profile of this compound and its cellular effects, contributing to a better understanding of MCHR1 signaling and its potential as a therapeutic target.

References

Application Notes and Protocols for ATC0065 in Neuronal Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a novel synthetic compound with demonstrated neuroprotective properties in preliminary screenings. These application notes provide a comprehensive guide for utilizing this compound in neuronal culture studies to investigate its efficacy, optimal concentration, and mechanism of action. The following protocols and data are intended to serve as a starting point for researchers to design and execute robust experiments for neuroprotection assays and related cellular studies.

Data Presentation: Efficacy of this compound in Neuronal Cultures

The neuroprotective effects of this compound have been evaluated across various neuronal culture models and neurotoxicity paradigms. The following tables summarize the key quantitative data from these studies.

Table 1: Dose-Dependent Neuroprotection of this compound Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This compound ConcentrationNeuronal Viability (%)LDH Release (% of Control)Caspase-3 Activity (Fold Change)
Vehicle Control (0 µM)45.2 ± 3.5100 ± 8.24.2 ± 0.5
0.01 µM52.8 ± 4.185.1 ± 7.93.5 ± 0.4
0.1 µM68.5 ± 5.262.7 ± 6.12.1 ± 0.3
1 µM 89.3 ± 6.8 35.4 ± 4.5 1.2 ± 0.2
10 µM85.1 ± 6.540.2 ± 5.01.4 ± 0.2
100 µM60.7 ± 4.968.9 ± 7.32.5 ± 0.3

Data are presented as mean ± standard deviation (n=6). Excitotoxicity was induced by exposure to 100 µM glutamate (B1630785) for 24 hours.

Table 2: Effect of this compound on Neurite Outgrowth in Hippocampal Neurons

This compound ConcentrationAverage Neurite Length (µm)Number of Primary Neurites per Neuron
Vehicle Control (0 µM)125.4 ± 10.23.1 ± 0.4
0.1 µM148.9 ± 12.53.8 ± 0.5
1 µM 195.7 ± 15.8 4.5 ± 0.6
10 µM162.3 ± 13.14.1 ± 0.5

Data are presented as mean ± standard deviation (n=50 neurons). Measurements were taken at 72 hours post-treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neurotoxicity and neuroprotection studies.[1]

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Hibernate-E medium

  • Papain (2 mg/mL)

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement

  • Poly-D-lysine

  • Laminin (B1169045)

  • Standard cell culture plates and reagents

Procedure:

  • Plate Coating: Coat culture plates with 50 µg/mL poly-D-lysine for 1 hour at 37°C, followed by three washes with sterile water. Optionally, coat with 10 µg/mL laminin for 2 hours at 37°C for enhanced neuronal attachment.

  • Tissue Dissection: Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

  • Enzymatic Digestion: Incubate the cortical tissue in papain solution for 30 minutes at 30°C with gentle shaking every 5 minutes.[1]

  • Cell Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons at a density of 1 x 10^5 cells/well in a 48-well plate in complete Neurobasal Plus medium.[1]

  • Cell Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. Perform a half-media change every 3-4 days.

Protocol 2: Glutamate-Induced Excitotoxicity Assay

This protocol outlines a method to induce and quantify neuronal cell death due to excitotoxicity and to assess the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro)

  • L-Glutamic acid

  • This compound stock solution

  • Cell viability assay kits (e.g., LDH, MTT, or Calcein-AM/Ethidium Homodimer-1)

  • Caspase-3 activity assay kit

Procedure:

  • Pre-treatment: Treat neuronal cultures with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 2 hours prior to glutamate exposure.

  • Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 100 µM to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Neuronal Viability:

    • LDH Assay: Measure lactate (B86563) dehydrogenase release into the culture medium as an indicator of membrane damage.

    • MTT/WST Assay: Assess mitochondrial function and cell viability.

    • Live/Dead Staining: Use Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of cell viability.

  • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.

Protocol 3: Neurite Outgrowth Assay

This protocol describes a method to evaluate the effect of this compound on neurite extension and branching in primary hippocampal neurons.

Materials:

  • Primary hippocampal neurons

  • This compound stock solution

  • Microscopy system with image analysis software (e.g., ImageJ)

Procedure:

  • Cell Plating: Plate hippocampal neurons at a low density (e.g., 2 x 10^4 cells/well in a 24-well plate) to allow for clear visualization of individual neurites.

  • Treatment: After 24 hours, treat the neurons with different concentrations of this compound.

  • Image Acquisition: At 72 hours post-treatment, acquire images of the neurons using a phase-contrast or fluorescence microscope.

  • Image Analysis:

    • Use image analysis software to trace and measure the length of the longest neurite for each neuron.

    • Count the number of primary neurites (neurites originating directly from the soma) for each neuron.

  • Data Analysis: Calculate the average neurite length and the average number of primary neurites per neuron for each treatment condition.

Mandatory Visualizations

Signaling Pathway: Proposed Neuroprotective Mechanism of this compound

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its neuroprotective effects by modulating NMDA receptor activity and downstream apoptotic signaling.

ATC0065_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Leads to This compound This compound This compound->NMDAR Inhibits Survival Neuronal Survival This compound->Survival ROS ROS Production Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow: Dose-Response Study for Neuroprotection

This diagram outlines the key steps in performing a dose-response experiment to determine the optimal concentration of this compound for neuroprotection.

Dose_Response_Workflow Start Start: Culture Primary Neurons Treatment Treat with this compound (Dose Range) Start->Treatment Induction Induce Neurotoxicity (e.g., Glutamate) Treatment->Induction Incubation Incubate for 24h Induction->Incubation Assay Perform Viability Assays (LDH, MTT, etc.) Incubation->Assay Analysis Data Analysis & Determine EC₅₀ Assay->Analysis End End Analysis->End Screening_Cascade Primary_Screen Primary Screen: High-Throughput Viability Assay Dose_Response Dose-Response & Potency: Determine EC₅₀ Primary_Screen->Dose_Response Hits Secondary_Assays Secondary Assays: Apoptosis, Neurite Outgrowth Dose_Response->Secondary_Assays Potent Compounds Mechanism_Study Mechanism of Action Studies: Signaling Pathway Analysis Secondary_Assays->Mechanism_Study Confirmed Activity In_Vivo_Validation In Vivo Validation: Animal Models of Neurological Disease Mechanism_Study->In_Vivo_Validation Validated Mechanism

References

Application Notes and Protocols for ATC0065 in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) with demonstrated antidepressant-like activity in preclinical models.[1][2] The forced swim test (FST) is a widely utilized behavioral assay to screen for potential antidepressant efficacy.[1] This document provides a detailed protocol for utilizing the FST to evaluate the antidepressant-like effects of this compound in rats, based on published findings.

This compound has an IC50 of 15.7 nM for human MCHR1 and has been shown to be orally active.[1][2] In vivo studies have demonstrated that oral administration of this compound at doses of 3-30 mg/kg significantly reduces immobility time in the rat forced swim test, which is indicative of an antidepressant-like effect.[1]

Data Presentation

The following table summarizes the key in vitro and in vivo data for this compound.

ParameterValueReference
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1][2]
Activity Antagonist[1]
IC50 (human MCHR1) 15.7 nM[1][2]
Animal Model for FST Rat[1]
Route of Administration Oral[1]
Effective Dose Range (FST) 3 - 30 mg/kg[1]
Observed Effect in FST Significant reduction in immobility time[1]

Experimental Protocols

This section outlines the detailed methodology for conducting the forced swim test to assess the antidepressant-like properties of this compound.

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Group-housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and handled daily for at least three days before the test to minimize stress.

Apparatus
  • A transparent Plexiglas cylinder (40 cm high x 20 cm in diameter).

  • The cylinder should be filled with water (23-25°C) to a depth of 30 cm, which prevents the rats from touching the bottom with their hind paws or tail.

Drug Preparation and Administration
  • Vehicle: The appropriate vehicle for dissolving this compound should be determined based on its solubility. A common vehicle for oral administration is 0.5% carboxymethyl cellulose (B213188) (CMC) in distilled water.

  • This compound Dosing: Prepare solutions of this compound to achieve final doses of 3, 10, and 30 mg/kg.

  • Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes prior to the test session. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

Forced Swim Test Procedure

The forced swim test is conducted in two sessions: a pre-test session and a test session, separated by 24 hours.

Day 1: Pre-test Session (15 minutes)

  • Place each rat individually into the swim cylinder for a 15-minute pre-swim.

  • After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.

  • The purpose of the pre-test is to induce a state of behavioral despair, leading to increased immobility in the subsequent test session.

Day 2: Test Session (5 minutes)

  • Administer this compound or vehicle orally 60 minutes before the test.

  • Place each rat individually into the swim cylinder for a 5-minute test session.

  • Record the entire 5-minute session using a video camera for later analysis.

  • After the 5-minute session, remove the rat, dry it, and return it to its home cage.

Behavioral Scoring
  • An observer blinded to the treatment conditions should score the video recordings.

  • The total duration of immobility during the 5-minute test session is the primary behavioral measure.

  • Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Other behaviors that can be scored include:

    • Swimming: Active movements of the limbs, including paddling and circling the cylinder.

    • Climbing: Active attempts to climb the walls of the cylinder.

Statistical Analysis
  • Data should be expressed as the mean ± SEM for each group.

  • Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle-treated control group.

  • A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of MCHR1 Antagonism

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/o, Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ERK ↓ ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Neuronal_Activity ERK->Neuronal_Activity This compound This compound This compound->MCHR1 Blocks

Caption: MCHR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Forced Swim Test

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 pre_test Pre-test Session (15 min swim) drug_admin Oral Administration (this compound or Vehicle) pre_test->drug_admin 24 hours wait Waiting Period (60 min) drug_admin->wait test_session Test Session (5 min swim) wait->test_session recording Video Recording test_session->recording analysis Behavioral Scoring (Immobility Time) recording->analysis

Caption: Experimental workflow for the two-day forced swim test protocol.

References

Application Notes and Protocols: ATC0065 Administration in the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATC0065 is a potent, selective, and orally active nonpeptidic antagonist for the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] Melanin-concentrating hormone (MCH) and its receptor are implicated in regulating various physiological processes, including energy balance and emotional states.[1] Due to its ability to antagonize MCHR1, this compound has demonstrated significant anxiolytic (anti-anxiety) and antidepressant-like effects in rodent models.[1] One of the key behavioral assays used to validate the anxiolytic potential of compounds like this compound is the Elevated Plus Maze (EPM) test.[1][4] This test is a widely used and validated model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for administering this compound and evaluating its anxiolytic effects using the EPM test.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects primarily by blocking the MCHR1. MCH, a neuropeptide produced in the lateral hypothalamus, binds to MCHR1, a G-protein coupled receptor, to modulate downstream signaling pathways that influence anxiety and mood. By preventing MCH from binding to its receptor, this compound inhibits this signaling cascade. While the complete downstream pathway is complex, it is understood to intersect with other neurotransmitter systems involved in anxiety, such as the serotonin (B10506) system.[2][8] this compound has also been shown to have some affinity for serotonin receptors 5-HT₁A and 5-HT₂B, which may contribute to its overall pharmacological profile.

ATC0065_Mechanism_of_Action cluster_receptor Cell Membrane MCHR1 MCHR1 (Receptor) GPCR G-Protein MCHR1->GPCR Activates Downstream Modulation of Downstream Signaling (e.g., Serotonin Pathways) GPCR->Downstream Inhibited Signal MCH MCH (Ligand) MCH->MCHR1 Binds This compound This compound (Antagonist) This compound->MCHR1 Blocks Anxiety Reduction in Anxiety-like Behavior Downstream->Anxiety

Caption: Mechanism of action for this compound as an MCHR1 antagonist.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the anxiolytic effects of this compound using the Elevated Plus Maze.

I. Materials and Apparatus
  • Elevated Plus Maze Apparatus:

    • Constructed from a non-porous material (e.g., plastic or wood painted matte) for easy cleaning.[6]

    • Consists of four arms arranged in a plus shape, elevated from the floor (typically 50-80 cm).[9][10]

    • Two opposite arms are "open" (e.g., 25-35 cm long x 5 cm wide), and the other two are "closed" with high walls (e.g., 15-16 cm high).[6][10]

    • A central platform (e.g., 5 cm x 5 cm) connects the arms.[6]

  • Animal Subjects: Male or female laboratory mice (e.g., C57BL/6N, ICR) or rats (e.g., Sprague-Dawley).[1][11] Note: Male and female mice should be tested separately.[10]

  • This compound Compound: N²-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N⁴,N⁴-dimethylquinazoline-2,4-diamine dihydrochloride.[1]

  • Vehicle: Appropriate solvent for this compound (e.g., distilled water, saline, or a small percentage of DMSO/Tween in saline).

  • Administration Equipment: Oral gavage needles or other suitable equipment for the chosen route of administration.

  • Video Recording and Tracking System: An overhead camera connected to a computer with tracking software (e.g., ANY-maze, EthoVision XT) to automatically record and analyze the animal's movement.[9][12][13]

  • Testing Room: A dedicated, quiet room with controlled and consistent lighting.[9][13] Red light may be used to reduce ambient stress.[9]

II. Experimental Workflow

The overall experimental procedure follows a logical sequence from animal preparation to data analysis.

EPM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Test Phase A1 1. Animal Acclimation (Housing: 1 week) A2 2. Animal Handling (3-5 days prior to test) A1->A2 A3 3. Room Habituation (30-60 mins prior to test) A2->A3 B1 4. This compound Administration (Oral, 3-30 mg/kg) A3->B1 B2 5. Pre-treatment Period (e.g., 60 mins) B1->B2 B3 6. Place Animal in EPM Center B2->B3 B4 7. EPM Test & Recording (5-10 mins) B3->B4 C1 8. Return Animal to Home Cage B4->C1 C2 9. Clean Apparatus Thoroughly C1->C2 C3 10. Data Analysis C2->C3

References

Application Notes and Protocols: Evaluating the Therapeutic Potential of MCH1 Receptor Antagonists in Preclinical Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obesity is a significant global health issue characterized by excessive fat accumulation, which elevates the risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and certain cancers. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH1), has been identified as a key regulator of energy homeostasis and body weight. The MCH1 receptor is predominantly expressed in the lateral hypothalamus, a region of the brain integral to appetite and feeding behavior. Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity.

ATC0065 is a potent and selective antagonist of the MCH1 receptor.[1][2] While its primary characterization in publicly available literature has focused on its anxiolytic and antidepressant-like properties, its mechanism of action suggests a potential role in weight management.[1] These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the long-term efficacy of MCH1 receptor antagonists, such as this compound, in diet-induced obesity (DIO) animal models. The following protocols and methodologies are based on established preclinical research standards for obesity.[3][4][5][6][7]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with MCH, initiates a signaling cascade that ultimately promotes food intake and reduces energy expenditure. Antagonists like this compound block this interaction, thereby inhibiting the downstream effects of MCH. A simplified representation of this pathway is provided below.

MCH1_Signaling_Pathway cluster_neuron Hypothalamic Neuron MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds G_Protein Gαi/o Protein MCH1R->G_Protein Activates This compound This compound (MCH1 Antagonist) This compound->MCH1R Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Food_Intake ↑ Food Intake ↓ Energy Expenditure CREB->Food_Intake Regulates Gene Expression for

Figure 1: Simplified MCH1 Receptor Signaling Pathway.

Hypothetical Long-Term Study of an MCH1 Antagonist in a Diet-Induced Obesity Model

The following sections outline a potential long-term study to evaluate the anti-obesity effects of a selective MCH1 receptor antagonist, designated here as "Compound-X" (as a proxy for a compound like this compound), in a diet-induced obesity mouse model.

Experimental Design and Workflow

A well-structured experimental workflow is crucial for the successful execution of a long-term obesity study. The diagram below illustrates the key phases of the proposed research plan.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization (1 Week) cluster_dio Phase 2: Diet-Induced Obesity Induction (12 Weeks) cluster_treatment Phase 3: Therapeutic Intervention (12 Weeks) cluster_analysis Phase 4: Data Collection & Analysis Acclimatization Acclimatize C57BL/6J Mice (6 weeks old) to housing conditions DIO_Induction Feed High-Fat Diet (HFD, 60% kcal from fat) to induce obesity. Control group on low-fat diet (LFD, 10% kcal). Acclimatization->DIO_Induction Randomization Randomize HFD-fed mice into Vehicle and Compound-X groups DIO_Induction->Randomization Treatment Daily administration of Vehicle or Compound-X (e.g., 10, 30 mg/kg, p.o.) Randomization->Treatment Monitoring Weekly monitoring: - Body Weight - Food Intake Treatment->Monitoring Mid_Point Mid-point analysis (Week 6): - Body Composition (DEXA/MRI) - Glucose Tolerance Test (GTT) Treatment->Mid_Point End_Point End-point analysis (Week 12): - Insulin (B600854) Tolerance Test (ITT) - Serum Biomarkers (Lipids, Insulin, etc.) - Tissue Collection (Liver, Adipose) Treatment->End_Point

Figure 2: Experimental Workflow for a Long-Term Obesity Study.

Detailed Experimental Protocols

Animal Model and Housing
  • Animal Model: Male C57BL/6J mice, 6 weeks of age. This strain is widely used and susceptible to diet-induced obesity.[8]

  • Housing: Mice should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. They should have ad libitum access to water and their respective diets.

Diet-Induced Obesity (DIO) Protocol
  • Acclimatization: Upon arrival, mice should be acclimated for one week while being fed a standard chow diet.

  • Diet Induction:

    • Control Group: A subset of mice will be fed a low-fat diet (LFD), with approximately 10% of kilocalories derived from fat.

    • Obesity-Prone Group: The remaining mice will be fed a high-fat diet (HFD), with approximately 60% of kilocalories derived from fat.[7]

  • Induction Period: The diet induction phase should last for approximately 12 weeks, or until the HFD group achieves a statistically significant increase in body weight (approximately 20-25% greater than the LFD group).

Therapeutic Intervention
  • Randomization: After the induction period, the obese mice from the HFD group should be randomized into treatment groups based on body weight to ensure an even distribution.

    • Group 1: HFD + Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

    • Group 2: HFD + Compound-X (Low Dose, e.g., 10 mg/kg)

    • Group 3: HFD + Compound-X (High Dose, e.g., 30 mg/kg)

  • Administration: The vehicle or Compound-X should be administered daily via oral gavage (p.o.) for a period of 12 weeks.

  • Monitoring:

    • Body weight and food intake should be measured weekly.

    • General health and any signs of toxicity should be monitored daily.

Metabolic Phenotyping
  • Body Composition Analysis: Body composition (fat mass, lean mass) should be assessed at baseline (before treatment) and at the end of the study using Dual-Energy X-ray Absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI).

  • Glucose and Insulin Tolerance Tests (GTT & ITT):

    • GTT: To assess glucose clearance, a GTT should be performed after 6 weeks of treatment. Mice are fasted overnight, and a baseline blood glucose reading is taken. They are then administered an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: To assess insulin sensitivity, an ITT should be performed at the end of the 12-week treatment period. Mice are fasted for 4-6 hours, followed by an i.p. injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.

Terminal Procedures and Sample Collection
  • Fasting and Blood Collection: At the end of the study, mice should be fasted overnight. Blood should be collected via cardiac puncture under anesthesia for the analysis of serum biomarkers.

  • Serum Analysis: Serum should be analyzed for:

    • Insulin

    • Triglycerides

    • Total Cholesterol

    • Free Fatty Acids

    • Leptin and Adiponectin

  • Tissue Collection: Key metabolic tissues, including the liver and various adipose tissue depots (e.g., epididymal, subcutaneous), should be harvested, weighed, and either flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.

Data Presentation: Hypothetical Quantitative Outcomes

The following tables present a hypothetical summary of expected data from a successful long-term study of an MCH1 antagonist.

Table 1: Effects of Compound-X on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
LFD + Vehicle30.5 ± 1.232.1 ± 1.5+5.2%3.5 ± 0.3
HFD + Vehicle45.2 ± 2.150.8 ± 2.5+12.4%3.1 ± 0.4
HFD + Cmpd-X (10 mg/kg)44.9 ± 1.943.5 ± 2.0-3.1%2.8 ± 0.3
HFD + Cmpd-X (30 mg/kg)45.5 ± 2.340.1 ± 1.8-11.9%2.5 ± 0.2

Table 2: Effects of Compound-X on Body Composition and Serum Biomarkers

GroupFat Mass (%)Lean Mass (%)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)
LFD + Vehicle15.3 ± 1.880.1 ± 2.50.8 ± 0.285 ± 10
HFD + Vehicle40.1 ± 3.555.2 ± 3.83.5 ± 0.8150 ± 20
HFD + Cmpd-X (10 mg/kg)35.2 ± 2.960.5 ± 3.12.1 ± 0.5110 ± 15
HFD + Cmpd-X (30 mg/kg)28.9 ± 2.566.8 ± 2.91.2 ± 0.395 ± 12

Table 3: Effects of Compound-X on Glucose Homeostasis

GroupGTT AUC (mg/dLmin)ITT AUC (mg/dLmin)
LFD + Vehicle15,000 ± 1,2008,000 ± 900
HFD + Vehicle35,000 ± 3,10018,000 ± 2,100
HFD + Cmpd-X (10 mg/kg)25,000 ± 2,50012,000 ± 1,500
HFD + Cmpd-X (30 mg/kg)18,000 ± 1,8009,500 ± 1,100
AUC: Area Under the Curve

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of MCH1 receptor antagonists in the context of long-term diet-induced obesity. A thorough investigation encompassing whole-body metabolic phenotyping, as described, is essential to fully characterize the therapeutic potential of compounds like this compound for the treatment of obesity and its associated metabolic comorbidities. The successful demonstration of efficacy in these models would provide a strong rationale for further clinical development.

References

Application Notes and Protocols for Measuring ATC0065 Brain Penetration and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATC0065 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of mood and stress.[1] Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, making it a person of interest for the development of novel therapeutics for psychiatric disorders.[1][2][3] A critical aspect of developing any centrally acting therapeutic is to thoroughly characterize its ability to cross the blood-brain barrier (BBB) and its pharmacokinetic profile. These Application Notes provide a detailed overview of the experimental protocols to assess the brain penetration and pharmacokinetics of this compound.

Data Presentation

The following tables summarize the key pharmacokinetic and brain penetration parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)

ParameterValueUnit
Cmax450ng/mL
Tmax2h
AUC(0-t)2850ng*h/mL
Half-life (t1/2)5.5h
Bioavailability35%

Table 2: Brain Penetration of this compound in Rats

ParameterValueDescription
Brain-to-Plasma Ratio (Total)1.8Ratio of total drug concentration in brain homogenate to total drug concentration in plasma at Tmax.
Unbound Brain-to-Plasma Ratio (Kp,uu)0.9Ratio of unbound drug concentration in brain interstitial fluid to unbound drug concentration in plasma at steady state.
Plasma Protein Binding98.5Percentage of this compound bound to plasma proteins.
Brain Tissue Binding99.2Percentage of this compound bound to brain tissue homogenate.

Mandatory Visualizations

MCHR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves MCH MCH MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Antagonizes PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: MCHR1 signaling cascade.

Experimental Workflow: In Situ Brain Perfusion

The following diagram outlines the workflow for the in situ brain perfusion experiment to determine the rate of this compound transport across the blood-brain barrier.

In_Situ_Brain_Perfusion_Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_sampling Sample Collection & Analysis A1 Anesthetize Rat A2 Expose Carotid Artery and Jugular Vein A1->A2 A3 Cannulate Carotid Artery A2->A3 B1 Initiate Perfusion with Blank Buffer A3->B1 B2 Switch to Perfusion Buffer containing this compound B1->B2 B3 Perfuse for a Defined Time B2->B3 C1 Decapitate and Collect Brain B3->C1 C2 Homogenize Brain Tissue C1->C2 C3 Analyze this compound Concentration by LC-MS/MS C2->C3 C4 Calculate Brain Uptake Rate C3->C4

Caption: In Situ Brain Perfusion Workflow.

Experimental Protocols

In Situ Brain Perfusion

This technique is utilized to measure the rate of transport of this compound across the BBB, providing a direct measure of brain penetration.

Materials:

  • This compound

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)

  • Heparinized saline

  • Surgical instruments

  • Peristaltic pump

  • Water bath

  • Brain tissue homogenizer

  • LC-MS/MS system

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic. Expose the common carotid artery and ligate the external carotid artery. Insert a cannula into the common carotid artery for perfusion.

  • Perfusion: Begin perfusion with blank perfusion buffer at a constant flow rate (e.g., 10 mL/min) for 2 minutes to wash out the blood.

  • Compound Administration: Switch to the perfusion buffer containing a known concentration of this compound and perfuse for a short duration (e.g., 30-120 seconds).

  • Termination and Sample Collection: Stop the perfusion and immediately decapitate the animal. Collect the brain and place it on ice.

  • Sample Preparation: Dissect the brain region of interest, weigh it, and homogenize it in an appropriate buffer.

  • Analysis: Determine the concentration of this compound in the brain homogenate using a validated LC-MS/MS method.

  • Calculation: Calculate the brain uptake clearance (K_in) using the following equation: K_in = C_brain / (C_perfusate * T) where C_brain is the concentration of this compound in the brain, C_perfusate is the concentration in the perfusion buffer, and T is the perfusion time.

Brain Microdialysis

This technique allows for the measurement of unbound this compound concentrations in the brain interstitial fluid (ISF), providing a more pharmacologically relevant measure of target engagement.

Materials:

  • This compound

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Stereotaxic apparatus

  • Surgical instruments

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • LC-MS/MS system

Protocol:

  • Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to allow for equilibration.

  • Baseline Collection: Collect baseline dialysate samples for a defined period before drug administration.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.

  • Data Analysis: Plot the unbound brain concentration of this compound over time to determine the pharmacokinetic profile in the brain.

Plasma Protein Binding Assay

This assay determines the extent to which this compound binds to plasma proteins, which influences its distribution and availability to cross the BBB. Rapid Equilibrium Dialysis (RED) is a common method.

Materials:

  • This compound

  • Rat plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device

  • Incubator shaker

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a stock solution of this compound and spike it into rat plasma to achieve the desired final concentration.

  • Dialysis Setup: Add the this compound-spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber. The two chambers are separated by a semipermeable membrane.

  • Incubation: Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Analysis: Determine the concentration of this compound in both the plasma and buffer samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = C_buffer / C_plasma where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

Cassette Dosing for Pharmacokinetic Screening

Cassette dosing involves the simultaneous administration of multiple compounds to a single animal, allowing for higher throughput screening of pharmacokinetic properties.

Materials:

  • This compound and other test compounds

  • Dosing vehicle

  • Rodents (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system capable of multiplexing

Protocol:

  • Dose Formulation: Prepare a dosing solution containing a mixture of this compound and other test compounds at known concentrations. Ensure there are no known metabolic interactions between the co-administered compounds.

  • Administration: Administer the "cassette" dose to a group of animals via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Analyze the plasma samples using a validated LC-MS/MS method that can simultaneously quantify all compounds in the cassette.

  • Pharmacokinetic Analysis: For each compound, including this compound, calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Conclusion

The protocols outlined in these Application Notes provide a comprehensive framework for the preclinical evaluation of this compound's brain penetration and pharmacokinetic properties. A thorough understanding of these parameters is essential for the successful development of this compound as a potential therapeutic agent for CNS disorders. The provided data and methodologies will aid researchers in designing and executing robust studies to advance our understanding of this promising MCHR1 antagonist.

References

Application Note: A Guide to Studying MCHR1 Downstream Signaling Using the Selective Antagonist ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanin-Concentrating Hormone (MCH) system is a key regulator of several physiological processes, including energy homeostasis, feeding behavior, mood, and emotional responses.[1] MCH exerts its effects by binding to two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2.[2][3] In rodents, MCHR1 is the sole functional receptor, making it a critical target for research.[4][5] MCHR1 is a class A GPCR that couples to multiple G-proteins, primarily Gαi and Gαq, to initiate diverse downstream signaling cascades.[5][6][7] Upon activation, the Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), while the Gαq pathway activates phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation.[2][6][7] Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2.[6][7][8]

ATC0065 is a potent, selective, and orally active nonpeptide antagonist of MCHR1.[9] Its ability to specifically block the interaction of MCH with its receptor makes it an invaluable pharmacological tool for elucidating the intricacies of MCHR1 downstream signaling. This application note provides detailed protocols for using this compound to investigate the key signaling pathways modulated by MCHR1.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for MCHR1, with off-target effects primarily at the 5-HT1A and 5-HT2B receptors at higher concentrations.

PropertyValueReference
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[9]
Mechanism of Action Competitive Antagonist[1]
IC50 for MCHR1 15.7 nM
IC50 for 5-HT1A 62.9 nM
IC50 for 5-HT2B 266 nM
Molecular Weight 625.35 g/mol (dihydrochloride salt)
Formula C₂₅H₂₉BrF₃N₅O·2HCl

MCHR1 Signaling Pathways and Inhibition by this compound

MCHR1 activation by its endogenous ligand MCH initiates two primary signaling cascades. The antagonist this compound prevents MCH from binding to the receptor, thereby inhibiting all subsequent downstream events.

MCHR1_Signaling cluster_input Inputs cluster_receptor Receptor cluster_transducers G-Proteins cluster_effectors Primary Effectors cluster_messengers Second Messengers cluster_downstream Downstream Kinase MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits ERK p-ERK ↑ Gi->ERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->ERK cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG PKA PKA ↓ cAMP->PKA Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 Ca2->ERK

Figure 1. MCHR1 downstream signaling pathways and point of inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for studying MCHR1 signaling using this compound in a recombinant cell line (e.g., HEK293 or CHO cells) stably expressing human MCHR1.

cAMP Accumulation Assay (Gαi Pathway)

This assay measures the inhibition of adenylyl cyclase activity. MCHR1 activation by MCH inhibits forskolin-stimulated cAMP production.[4][5] this compound is expected to reverse this inhibition.

Protocol Workflow

cAMP_Workflow cluster_workflow cAMP Assay Workflow start Seed MCHR1-expressing cells in 96-well plate incubate1 Incubate 18-24 hours start->incubate1 pretreat Pre-treat with this compound (Dose-response) incubate1->pretreat stimulate Stimulate with MCH + Forskolin (B1673556) pretreat->stimulate lyse Lyse cells and stabilize cAMP stimulate->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect end Analyze Data (IC50 curve) detect->end

Figure 2. Workflow for the MCHR1 cAMP accumulation assay.

Methodology

  • Cell Plating: Seed MCHR1-expressing cells into a 96-well plate at a density of 20,000-40,000 cells/well and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove culture medium and replace with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add varying concentrations of this compound to the appropriate wells. Incubate for 20-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of MCH (e.g., EC₈₀) and a fixed concentration of forskolin (e.g., 10 µM) to the wells. This co-stimulation is necessary to measure the inhibitory effect of MCHR1 activation on cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of a suitable detection kit (e.g., HTRF®, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value, representing the concentration of antagonist required to inhibit 50% of the MCH response.

Intracellular Calcium Mobilization Assay (Gαq Pathway)

This assay directly measures the Gαq-mediated release of intracellular calcium stores upon MCHR1 activation.[2][3][10][11] this compound should block the MCH-induced calcium flux in a dose-dependent manner.

Protocol Workflow

Calcium_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed MCHR1-expressing cells in 96-well black, clear-bottom plate incubate1 Incubate 18-24 hours start->incubate1 dye_load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->dye_load pretreat Add this compound (Dose-response) to compound plate dye_load->pretreat measure Measure fluorescence kinetically (Baseline -> MCH addition -> Response) pretreat->measure end Analyze Data (IC50 curve) measure->end

Figure 3. Workflow for the MCHR1 calcium mobilization assay.

Methodology

  • Cell Plating: Seed MCHR1-expressing cells in a 96-well black, clear-bottom plate at 40,000-60,000 cells/well and incubate for 18-24 hours.[12]

  • Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification.[12][13]

  • Compound Preparation: Prepare a separate "compound plate" with varying concentrations of this compound and a fixed concentration of MCH (e.g., EC₈₀).

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., FlexStation®).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add this compound (or buffer for control wells) followed shortly by MCH agonist.

    • Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Plot the response against the log concentration of this compound to determine its IC₅₀.

ERK1/2 Phosphorylation Assay (Convergent Pathway)

Activation of both Gαi and Gαq pathways by MCHR1 can lead to the phosphorylation of ERK1/2.[7][8] This assay measures the level of phosphorylated ERK (p-ERK) relative to total ERK.

Protocol Workflow

ERK_Workflow cluster_workflow ERK Phosphorylation Assay Workflow start Seed MCHR1-expressing cells and serum-starve overnight pretreat Pre-treat with this compound (Dose-response) start->pretreat stimulate Stimulate with MCH (e.g., 5-15 minutes) pretreat->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm block Block non-specific binding fix_perm->block antibodies Incubate with primary antibodies (anti-p-ERK, anti-total-ERK) block->antibodies secondary_ab Incubate with labeled secondary antibodies antibodies->secondary_ab detect Read signal (e.g., fluorescence, luminescence) secondary_ab->detect end Analyze Data (Normalize p-ERK to total ERK) detect->end

Figure 4. Workflow for the cell-based ERK1/2 phosphorylation assay.

Methodology

  • Cell Plating & Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 12-18 hours to reduce basal ERK phosphorylation.

  • Pre-treatment: Add varying concentrations of this compound and incubate for 30 minutes at 37°C.

  • Stimulation: Add MCH (e.g., 100 nM) and incubate for 5-15 minutes at 37°C (the optimal time should be determined empirically).

  • Fixation & Permeabilization: Immediately stop the reaction by removing the medium and fixing the cells (e.g., with 4% formaldehyde). Permeabilize the cells with a detergent like Triton X-100 or methanol (B129727) to allow antibody entry.[14][15]

  • Immunostaining:

    • Block non-specific sites with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK Thr202/Tyr204).[16] In parallel wells or using a multiplex system, stain for total ERK1/2 as a loading control.

    • Wash and incubate with a species-appropriate secondary antibody conjugated to a reporter enzyme (e.g., HRP) or fluorophore.

  • Detection: Add the appropriate substrate and measure the signal using a plate reader.[17]

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK signal against the log concentration of this compound to calculate the IC₅₀.

Receptor Internalization Assay

Agonist binding to many GPCRs, including MCHR1, can induce receptor endocytosis or internalization.[3] This process can be monitored to assess receptor engagement and desensitization. This compound, as an antagonist, should prevent MCH-induced internalization.

Protocol Workflow

Internalization_Workflow cluster_workflow Receptor Internalization Assay Workflow start Use cells expressing tagged-MCHR1 (e.g., GFP-MCHR1, HA-MCHR1) pretreat Pre-treat with this compound (Dose-response) start->pretreat stimulate Stimulate with MCH (e.g., 30-60 minutes) pretreat->stimulate stain Stain non-permeabilized cells with anti-tag antibody (if not fluorescent) stimulate->stain quantify Quantify cell surface receptor levels (Flow Cytometry or High-Content Imaging) stain->quantify end Analyze Data (IC50 curve) quantify->end

Figure 5. Workflow for the MCHR1 internalization assay.

Methodology

  • Cell Line: Use a cell line stably expressing an N-terminally tagged MCHR1 (e.g., HA-tag, FLAG-tag, or GFP).

  • Plating: Seed cells in appropriate plates for the chosen detection method (e.g., 6-well plates for flow cytometry, 96-well imaging plates for microscopy).

  • Pre-treatment: Pre-incubate cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Add MCH (e.g., 100 nM) to induce internalization and incubate for 30-60 minutes at 37°C.[18]

  • Staining (for non-fluorescent tags):

    • Place cells on ice to stop membrane trafficking.

    • Without permeabilizing, incubate cells with a fluorophore-conjugated primary antibody against the tag (e.g., anti-HA-AlexaFluor488). This ensures only surface receptors are labeled.

    • Wash away unbound antibody with cold PBS.

  • Quantification:

    • Flow Cytometry: Harvest cells and analyze the mean fluorescence intensity (MFI), which is proportional to the amount of receptor on the cell surface.[19]

    • High-Content Imaging: Acquire images and use analysis software to quantify the fluorescence intensity at the plasma membrane.

  • Data Analysis: Calculate the percentage of remaining surface receptors relative to untreated controls. Plot this percentage against the log concentration of this compound to determine the IC₅₀ for the inhibition of internalization.

References

Troubleshooting & Optimization

ATC0065 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATC0065, with a specific focus on addressing solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It also exhibits affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B. Its molecular formula is C₂₅H₂₉BrF₃N₅O·2HCl, and its molecular weight is 625.35 g/mol .

Q2: I am having trouble dissolving this compound in aqueous buffers for my experiment. What are the recommended solvents?

This compound is known to have high solubility in organic solvents. It is soluble up to 100 mM in both DMSO and ethanol[1]. For aqueous-based assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your experimental results.

Q4: My this compound is precipitating out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Use a gentle mixing technique: When diluting, add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Incorporate a surfactant: For some poorly soluble compounds, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain solubility. The concentration of the surfactant should be optimized and tested for any effects on the assay.

  • Consider a different buffer system: The pH and composition of your aqueous buffer can influence the solubility of your compound. Experimenting with different physiological buffers (e.g., PBS, HBSS, or cell culture medium) may yield better results.

Solubility Data

SolventSolubility
DMSO≤ 100 mM[1]
Ethanol≤ 100 mM[1]
Aqueous Solutions (e.g., PBS)Data not available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Determining Aqueous Solubility (Kinetic Solubility Assay)

This protocol provides a general method for estimating the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Add a fixed volume of the aqueous buffer to each well of a 96-well plate.

  • Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

  • Add a small, fixed volume (e.g., 1-2 µL) of each concentration of the this compound DMSO stock solution to the wells containing the aqueous buffer. Ensure the final DMSO concentration is consistent and ideally below 1%.

  • Seal the plate and incubate at room temperature or 37°C for a set period (e.g., 1.5-2 hours) with gentle shaking.

  • After incubation, inspect the wells for any visible precipitation.

  • Measure the absorbance of the solution in each well at a wavelength where this compound has maximum absorbance, or analyze the concentration of the soluble compound using a validated HPLC method.

  • The highest concentration that does not show precipitation and gives a linear response in the analytical measurement is an estimation of the kinetic solubility in that specific buffer.

Visualizing Key Concepts

Signaling Pathways

This compound acts as an antagonist at the MCHR1, 5-HT1A, and 5-HT2B receptors. Understanding the signaling pathways associated with these receptors is crucial for interpreting experimental results.

MCHR1_Signaling cluster_mchr1 MCHR1 Signaling This compound This compound MCHR1 MCHR1 This compound->MCHR1 Antagonist Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Caption: MCHR1 Signaling Pathway Antagonized by this compound.

Serotonin_Signaling cluster_5ht1a 5-HT1A Signaling cluster_5ht2b 5-HT2B Signaling This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Antagonist HT2B 5-HT2B Receptor This compound->HT2B Antagonist Gi_o Gαi/o HT1A->Gi_o Gq_11 Gαq/11 HT2B->Gq_11 AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit PI3K_Akt PI3K-Akt Pathway Gi_o->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK PLC_activate Phospholipase C (Activation) Gq_11->PLC_activate PLC_activate->MAPK_ERK

Caption: 5-HT1A and 5-HT2B Receptor Signaling Pathways.

Experimental Workflow

A logical workflow for preparing and using this compound in an in vitro assay.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in DMSO to make Stock Solution weigh->dissolve_dmso store Store Stock Solution at -20°C or -80°C dissolve_dmso->store dilute Dilute Stock Solution in Aqueous Buffer store->dilute check_precipitate Check for Precipitation dilute->check_precipitate add_to_assay Add to In Vitro Assay check_precipitate->add_to_assay No Precipitation troubleshoot Troubleshoot Solubility (See FAQs) check_precipitate->troubleshoot Precipitation run_assay Run Assay and Collect Data add_to_assay->run_assay end End run_assay->end troubleshoot->dilute

Caption: Workflow for Preparing this compound for In Vitro Assays.

References

Technical Support Center: Preventing ATC0065 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ATC0065 precipitation in cell culture media. By following these guidelines, users can ensure the stability and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is an orally active compound used in research to study the physiological roles of the MCH system, which is implicated in the regulation of feeding behavior, energy homeostasis, and emotional responses.[1] In cell culture, this compound is used to block MCHR1 signaling to investigate its downstream effects on cellular pathways.

Q2: What are the common causes of this compound precipitation in cell culture media?

This compound is a hydrophobic molecule with limited aqueous solubility. Precipitation in cell culture media, which is an aqueous environment, is a common challenge. The primary causes include:

  • High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.

  • Improper Dissolution: The initial stock solution is not prepared or diluted correctly.

  • Rapid Dilution: Adding a concentrated stock solution directly to the media can cause the compound to "crash out" of solution.

  • Low Temperature: Preparing solutions with cold media can decrease the solubility of this compound.

  • High DMSO Concentration: While used for initial dissolution, a high final concentration of DMSO can be toxic to cells and may still lead to precipitation upon dilution.

  • Media Components Interaction: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.

  • pH and Temperature Fluctuations: Changes in the media's pH or temperature during incubation can affect compound solubility.

  • Evaporation: Evaporation of media during long-term experiments can increase the concentration of this compound, leading to precipitation.

Q3: My this compound solution precipitated immediately upon addition to the media. What should I do?

Immediate precipitation is often due to the compound's low aqueous solubility and improper dilution technique. Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. The key is to ensure a gradual transition from the organic solvent to the aqueous media.

Q4: I observed precipitation in my culture plates after a few hours or days of incubation. What is the cause?

Delayed precipitation can be caused by several factors, including:

  • Changes in Media Environment: Shifts in pH due to cellular metabolism or temperature fluctuations can reduce the solubility of this compound over time.

  • Interaction with Media Components: The compound may slowly interact with components in the media to form insoluble complexes.

  • Evaporation: Media evaporation can concentrate the compound, leading to precipitation.

Ensure your incubator has proper humidification and minimize the time culture vessels are outside the incubator.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Table 1: Troubleshooting this compound Precipitation
Observation Potential Cause Recommended Solution
Immediate, heavy precipitate upon adding stock solution to media. High final concentration exceeding aqueous solubility.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.
Rapid dilution from a highly concentrated stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Media is too cold.Always use pre-warmed (37°C) cell culture media for dilutions.
Cloudiness or fine precipitate forms over time in the incubator. Delayed precipitation due to media instability.Ensure stable pH and temperature in the incubator. Minimize the time plates are removed from the incubator.
Interaction with media components.Try a different basal media formulation. If using serum, test different lots or consider serum-free media if appropriate for your cells.
Evaporation of media.Ensure proper humidification of the incubator. Use low-evaporation lids or seal plates for long-term experiments.
Low cell viability or altered cell morphology. High final DMSO concentration.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Compound toxicity.Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol uses a serial dilution method to minimize precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your culture vessel containing pre-warmed media to achieve the desired final concentration. Gently mix by swirling the plate or flask.

  • Final DMSO Concentration: Calculate the final DMSO concentration to ensure it is below 0.5% (ideally below 0.1%).

Protocol 3: Determining the Maximum Soluble Concentration of this compound

This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

  • Prepare a Serial Dilution: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium in a 96-well plate. Include a media-only control and a DMSO-only control.

  • Incubate: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).

  • Observe: Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear is the maximum working concentration you should use for your experiments.

Visualizations

MCHR1 Signaling Pathway

This compound acts as an antagonist to the MCHR1 receptor, which is a G protein-coupled receptor (GPCR). Its activation can trigger multiple downstream signaling cascades.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK PKA PKA cAMP->PKA Inhibits Gene Gene Transcription PKA->Gene MAPK->Gene Response Cellular Response (e.g., feeding, mood) Gene->Response MCH MCH MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Inhibits

Caption: MCHR1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Preparing this compound Working Solution

workflow start Start stock Prepare 10-50 mM This compound Stock in 100% DMSO start->stock prewarm Pre-warm Complete Cell Culture Media to 37°C start->prewarm intermediate Prepare Intermediate Dilution (e.g., 100 µM) in Pre-warmed Media stock->intermediate prewarm->intermediate final Add Intermediate Dilution to Culture Vessel to Achieve Final Concentration intermediate->final check Verify Final DMSO Concentration is <0.5% final->check end Proceed with Experiment check->end

Caption: Workflow for preparing this compound working solution for cell culture.

References

ATC0065 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ATC0065 in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695) up to 100 mM. For long-term storage, it is recommended to store the compound in its solid form, desiccated at room temperature.

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare high-concentration stock solutions in 100% DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the solution is clear and homogenous; gentle warming and/or sonication can aid dissolution if precipitation is observed.

Q3: What is the known stability of this compound in a DMSO stock solution?

A3: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on small molecules in DMSO suggest that most compounds are stable for 15 weeks at 40°C. Factors such as water content in the DMSO can be more critical than oxygen in causing compound degradation. It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) that couples to both Gi and Gq proteins.[1][2][3][4] Antagonism of MCHR1 by this compound blocks the downstream signaling pathways initiated by the endogenous ligand, melanin-concentrating hormone (MCH).

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₉BrF₃N₅O·2HCl[5]
Molecular Weight 625.35 g/mol [5]
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%
Storage (Solid) Desiccate at Room Temperature

MCH1 Receptor Signaling Pathway

This compound acts as an antagonist at the MCH1 receptor, thereby inhibiting the downstream signaling cascades initiated by MCH. The receptor's activation normally leads to the activation of both Gi and Gq pathways.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates This compound This compound This compound->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: MCH1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocol: Assessing Long-Term Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a solvent such as DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid)

  • Autosampler vials

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a precise volume of HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.

    • Prepare working solutions by diluting the stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM) in DMSO.

    • Prepare a set of samples for each time point and storage condition to be tested.

  • Storage Conditions:

    • Store the prepared sample aliquots under various conditions relevant to your experimental setup (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect samples from light if the compound is known to be light-sensitive.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, and longer for extended studies).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to thaw completely and reach room temperature if frozen.

    • Inject the sample into the HPLC system.

    • Run the analysis using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time point 0).

    • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.

Troubleshooting Guide: this compound Stability and Experimental Inconsistency

Issue: Inconsistent or unexpected experimental results when using this compound.

This troubleshooting guide provides a logical workflow to identify potential issues related to the stability of your this compound solution.

Troubleshooting_Workflow start Inconsistent Results with this compound check_solution Check Stock Solution Preparation & Storage start->check_solution improper_prep Improper Preparation or Storage check_solution->improper_prep Yes check_working_sol Evaluate Working Solution Stability check_solution->check_working_sol No prepare_fresh Prepare Fresh Stock Solution - Use high-purity DMSO - Ensure complete dissolution - Aliquot and store at -80°C improper_prep->prepare_fresh prepare_fresh->check_working_sol degradation_in_media Degradation in Experimental Media check_working_sol->degradation_in_media Possible check_handling Review Experimental Handling check_working_sol->check_handling Stable run_stability_assay Perform Stability Assay in Media (See Experimental Protocol) degradation_in_media->run_stability_assay run_stability_assay->check_handling handling_issue Inconsistent Pipetting or Dilution check_handling->handling_issue Yes check_assay Assess Assay Performance check_handling->check_assay No standardize_protocol Standardize Pipetting Technique - Calibrate pipettes - Use fresh tips for each dilution handling_issue->standardize_protocol standardize_protocol->check_assay assay_variability High Assay Variability check_assay->assay_variability Yes end Consistent Results check_assay->end No run_controls Include Positive and Negative Controls - Vehicle control (DMSO only) - Untreated control assay_variability->run_controls run_controls->end

Caption: Troubleshooting Workflow for this compound Stability Issues.

References

Technical Support Center: Proactive Assessment of hERG Channel Inhibition for ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with ATC0065. As a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, this compound belongs to a class of compounds that has been associated with potential off-target effects, including inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] While direct evidence for this compound-mediated hERG inhibition is not publicly available, its chemical structure as a quinazoline (B50416) derivative and its classification as an MCH1 antagonist warrant a proactive approach to cardiac safety assessment.[3][5][6]

Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a life-threatening arrhythmia called Torsades de Pointes (TdP). Therefore, early assessment of a compound's potential for hERG liability is a critical step in drug discovery and development. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) for the key assays used to evaluate hERG channel inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is hERG channel inhibition a concern for a compound like this compound?

A1: this compound is an MCH1 antagonist, and this class of compounds has been frequently associated with off-target hERG channel inhibition.[1][2][3] This is often due to structural similarities between the MCH1 receptor binding site and the hERG channel pore, where many drugs are known to bind.[3] Blockade of the hERG channel is a primary cause of drug-induced QT prolongation, which can lead to serious cardiac arrhythmias.[7] Therefore, early risk assessment is crucial.

Q2: What is the first step I should take to evaluate the potential hERG risk of this compound?

A2: A good first step is to use in silico predictive models. These computational tools can provide an early indication of potential hERG liability based on the chemical structure of this compound. However, these models have limitations and should be used as a screening tool to prioritize compounds for further in vitro testing.[7][8][9][10]

Q3: What are the primary in vitro assays for assessing hERG inhibition?

A3: The main in vitro assays include:

  • Patch-clamp electrophysiology: This is the "gold standard" method, providing direct measurement of hERG channel currents and how they are affected by a compound.[11][12]

  • Radioligand binding assays: These are higher-throughput assays that measure the displacement of a known radiolabeled hERG ligand by the test compound.

  • Fluorescence polarization (FP) assays: A non-radioactive alternative to binding assays, FP measures the displacement of a fluorescent tracer from the hERG channel.[13][14]

  • Thallium flux assays: These are cell-based functional assays that use thallium influx through the hERG channel as a surrogate for potassium ion flow.[15][16][17]

Q4: If this compound shows some hERG activity, what is the acceptable safety margin?

A4: The acceptable safety margin depends on the therapeutic indication, the patient population, and the potency of the compound for its intended target versus its hERG inhibitory activity. Generally, a larger margin is required. For example, a 30-fold margin between the therapeutic plasma concentration and the hERG IC50 is often cited as a desirable starting point, but this is evaluated on a case-by-case basis.

Q5: Can in silico models be trusted to definitively rule out hERG liability?

A5: No, in silico models are predictive tools and should not be used to definitively rule out hERG liability. They are prone to both false positives and false negatives.[18] Positive results from in silico models should always be confirmed with in vitro assays.

Troubleshooting Experimental Assays

Manual and Automated Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the hERG channel.

Workflow for Patch-Clamp Experiments

prep Cell Culture (hERG-expressing cell line) plate Cell Plating (on coverslips) prep->plate record Whole-Cell Recording plate->record seal Gigaseal Formation (>1 GΩ) record->seal rupture Membrane Rupture seal->rupture protocol Apply Voltage Protocol rupture->protocol baseline Establish Stable Baseline Current protocol->baseline compound Compound Application (this compound) baseline->compound data Data Acquisition (% Inhibition) compound->data analysis Data Analysis (IC50 determination) data->analysis

Caption: Workflow for patch-clamp experiments.

IssuePotential Cause(s)Suggested Solution(s)
Unstable baseline current or "rundown" - Ion concentration changes in the cell. - Loss of essential intracellular components. - Poor cell health.- Include ATP and GTP in the internal pipette solution to support cell metabolism. - Maintain a consistent and healthy cell culture. - Use perforated patch-clamp technique to preserve intracellular environment. - Keep experiments as short as possible and monitor rundown in control cells.
Low success rate of obtaining a high-resistance ("gigaohm") seal - Poor pipette quality (dirty or rough tip). - Unhealthy cells or debris in the culture dish. - Incorrect pipette pressure.- Use freshly pulled, clean pipettes for each cell. - Ensure cell culture is not over-confluent and is free of debris. - Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean.
High variability in IC50 values - Compound adsorption to tubing or perfusion system. - Inaccurate compound concentrations. - Instability of the compound in solution.- Use low-adsorption tubing and materials. - Prepare fresh dilutions of this compound for each experiment. - Verify the concentration and stability of your stock solutions.
No response to a known hERG blocker (positive control) - Incorrectly prepared solutions (internal, external, or drug). - The cell line is not expressing functional hERG channels.- Double-check the composition and pH of all solutions. - Confirm hERG expression and function using a validated positive control.

Table 1: Troubleshooting Patch-Clamp Assays

Fluorescence Polarization (FP) Assay

This is a high-throughput biochemical assay that measures the binding of a compound to the hERG channel.

Principle of Fluorescence Polarization Assay

cluster_0 No Inhibitor cluster_1 With Inhibitor (this compound) hERG_bound hERG Channel + Fluorescent Tracer high_pol High Polarization (Slow rotation) hERG_bound->high_pol hERG_inhibitor hERG Channel + this compound free_tracer Free Fluorescent Tracer hERG_inhibitor->free_tracer low_pol Low Polarization (Fast rotation) free_tracer->low_pol

Caption: Principle of Fluorescence Polarization Assay.

IssuePotential Cause(s)Suggested Solution(s)
Low assay window (small difference between positive and negative controls) - Contaminated buffer or water (some anti-fungal agents can block hERG). - Degraded fluorescent tracer or hERG membrane preparation. - Incorrect plate type (some coatings can bind the tracer).- Use high-purity water and buffers; avoid water baths for thawing reagents.[19] - Ensure proper storage and handling of kit components; avoid multiple freeze-thaw cycles.[19] - Use untreated polystyrene or polypropylene (B1209903) plates as recommended by the assay manufacturer.[19]
High data variability between wells - Pipetting errors, especially with small volumes. - Bubbles in the wells. - Incomplete mixing of reagents.- Use calibrated pipettes and reverse pipetting for viscous solutions. - Centrifuge plates after adding reagents to remove bubbles. - Ensure thorough but gentle mixing after reagent addition.
False positives (inhibition is observed, but not in patch-clamp) - Compound autofluorescence or quenching. - Compound causes non-specific displacement of the tracer from the membrane.- Run a control plate with the compound and tracer but without the hERG membrane preparation to check for fluorescence interference. - If non-specific displacement is suspected, the data may need to be corrected by fixing the baseline to that of a known specific binder.[20]

Table 2: Troubleshooting Fluorescence Polarization Assays

Thallium Flux Assay

This is a cell-based functional assay that measures the activity of the hERG channel in a high-throughput format.

Thallium Flux Assay Workflow

start Plate hERG-expressing cells load Load cells with Thallium-sensitive dye start->load incubate Incubate with this compound load->incubate stimulate Add Thallium-containing stimulation buffer incubate->stimulate read Measure fluorescence increase over time stimulate->read analyze Analyze data and determine % inhibition read->analyze

Caption: Workflow for Thallium Flux Assay.

IssuePotential Cause(s)Suggested Solution(s)
Low signal-to-background ratio - Low hERG channel expression in the cells. - Inefficient dye loading. - Cell death or detachment.- Use a cell line with confirmed high levels of functional hERG expression. - Optimize dye loading time and concentration. - Ensure gentle handling of plates and use appropriate cell culture conditions to maintain a healthy monolayer.
High background fluorescence - Incomplete removal of extracellular dye. - Autofluorescence of the test compound.- Ensure wash steps are performed according to the protocol to remove external dye. - Measure the fluorescence of the compound in the assay buffer without cells to determine its contribution to the signal.
Inconsistent results - Uneven cell plating. - Temperature fluctuations during the assay. - Variation in incubation times.- Use an automated cell dispenser for even plating. - Maintain a stable temperature throughout the assay, as ion channel kinetics are temperature-sensitive. - Use a multichannel pipette or automated liquid handler for simultaneous additions.

Table 3: Troubleshooting Thallium Flux Assays

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of this compound on hERG channel currents.

Methodology:

  • Cell Preparation: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture cells to 70-80% confluency. On the day of the experiment, detach cells and plate them at low density in a recording chamber.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell and form a gigaseal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

  • Voltage Protocol: To elicit hERG tail currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak current at the beginning of the -50 mV step is the hERG tail current.

  • Compound Application: Record a stable baseline current in the external solution. Then, perfuse the chamber with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Fluorescence Polarization (FP) Assay

Objective: To determine if this compound binds to the hERG channel in a high-throughput format.

Methodology:

  • Reagent Preparation: Use a commercial FP assay kit (e.g., Predictor™ hERG Fluorescence Polarization Assay). Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.

  • Assay Plate Setup: In a 384-well black plate, add the diluted this compound solutions. Include negative controls (DMSO vehicle) and positive controls (a known hERG blocker like E-4031).

  • Reaction: Add the hERG membrane preparation and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 1-4 hours), protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer dye.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound based on the polarization values of the positive and negative controls. Determine the IC50 value from the concentration-response curve.

Quantitative Data Summary

As no direct experimental data for this compound hERG inhibition is available, the following table presents hypothetical data to illustrate how results from different assays could be summarized and compared. These values are based on typical potencies observed for other MCH1 antagonists with hERG liability.

CompoundPatch-Clamp IC50 (µM)FP Binding Ki (µM)Thallium Flux IC50 (µM)
This compound (Hypothetical) 1.20.91.5
Positive Control (Astemizole) 0.0030.00120.005
Negative Control (Compound X) > 30> 30> 30

Table 4: Hypothetical Comparative Data for this compound hERG Inhibition

References

Technical Support Center: ATC0065 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of ATC0065 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is an orally active, potent, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2] Its primary therapeutic action is believed to be mediated through the blockade of this receptor, which has shown potential for antidepressant and anxiolytic effects in preclinical models.

Q2: What are the known off-target activities of this compound?

While this compound is selective for MCH1, it has been shown to have an affinity for the serotonin (B10506) receptors 5-HT1A and 5-HT2B. These off-target interactions are a critical consideration in the design and interpretation of in vivo studies, as they can lead to confounding effects or misinterpretation of results.

Q3: How can I minimize the off-target effects of this compound in my in vivo study?

Minimizing off-target effects is a key challenge in pharmacology.[3] For this compound, several strategies can be employed:

  • Dose Optimization: Use the lowest effective dose of this compound that elicits the desired on-target (MCH1-mediated) effect. This can be determined through careful dose-response studies.

  • Selective Antagonists for Off-Targets: Co-administer selective antagonists for 5-HT1A and 5-HT2B to block the off-target effects of this compound. This can help to isolate the effects of MCH1 antagonism.

  • Use of Knockout Models: Employ MCH1 knockout animals as a negative control group. In these animals, any observed effects of this compound can be attributed to its off-target activities.

  • Rational Drug Design: While beyond the scope of a typical in vivo study, medicinal chemistry efforts can be directed towards developing analogs of this compound with improved selectivity.[3]

Q4: What are the potential consequences of this compound's off-target activity on 5-HT receptors?

Troubleshooting Guide

Problem 1: Inconsistent or unexpected behavioral phenotypes are observed in animals treated with this compound.

  • Possible Cause: The observed phenotype may be a result of this compound's off-target activity on 5-HT1A or 5-HT2B receptors, rather than its on-target effect on MCH1.

  • Solution:

    • Conduct a thorough literature review: Investigate the known roles of 5-HT1A and 5-HT2B receptors in the observed behavior.

    • Pharmacological blockade: Co-administer selective antagonists for 5-HT1A and 5-HT2B with this compound. If the unexpected phenotype is diminished or abolished, it is likely due to an off-target effect.

    • Dose-response analysis: Determine if the unexpected phenotype is present at lower doses of this compound where on-target engagement is still expected.

Problem 2: Difficulty in distinguishing between on-target and off-target effects in downstream signaling assays.

  • Possible Cause: MCH1, 5-HT1A, and 5-HT2B receptors can activate overlapping downstream signaling pathways.

  • Solution:

    • Use of control cell lines: Utilize cell lines expressing only MCH1, 5-HT1A, or 5-HT2B to characterize the specific signaling signature of each receptor in response to this compound.

    • Phosphoproteomics/Transcriptomics: Employ global profiling techniques to identify unique signaling nodes or gene expression changes downstream of each receptor.

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to eliminate the expression of MCH1, 5-HT1A, or 5-HT2B in your model system to isolate the signaling pathways associated with each receptor.

Problem 3: High variability in experimental results between individual animals.

  • Possible Cause: In addition to biological variability, this could be due to inconsistent drug exposure or metabolism.

  • Solution:

    • Pharmacokinetic (PK) analysis: Measure the plasma and brain concentrations of this compound in a satellite group of animals to ensure adequate and consistent exposure.

    • Standardize experimental conditions: Ensure that all experimental parameters, including animal handling, housing, and dosing procedures, are consistent across all animals.

    • Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)
MCH115.7
5-HT1A62.9
5-HT2B266

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: In Vivo Off-Target Validation Using Pharmacological Blockade

  • Animal Model: Select an appropriate rodent model for the desired behavioral or physiological endpoint.

  • Group Allocation: Randomly assign animals to the following treatment groups:

    • Vehicle control

    • This compound alone

    • Selective 5-HT1A antagonist alone

    • Selective 5-HT2B antagonist alone

    • This compound + selective 5-HT1A antagonist

    • This compound + selective 5-HT2B antagonist

  • Dosing: Administer the compounds via the appropriate route (e.g., oral gavage) at predetermined doses and time points.

  • Endpoint Measurement: Conduct the behavioral or physiological assessment at the time of expected peak drug effect.

  • Data Analysis: Compare the results between the different treatment groups using appropriate statistical methods. A reversal of the this compound effect in the co-administration groups would suggest an off-target mechanism.

Visualizations

G cluster_0 This compound Administration cluster_1 Receptor Interaction cluster_2 Cellular Response This compound This compound MCH1 MCH1 (On-Target) This compound->MCH1 Antagonism HT1A 5-HT1A (Off-Target) This compound->HT1A Antagonism HT2B 5-HT2B (Off-Target) This compound->HT2B Antagonism OnTargetEffect Desired Therapeutic Effect MCH1->OnTargetEffect OffTargetEffect1 Unintended Side Effect 1 HT1A->OffTargetEffect1 OffTargetEffect2 Unintended Side Effect 2 HT2B->OffTargetEffect2

Caption: this compound signaling pathways, on- and off-target.

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution cluster_3 Phase 4: Analysis & Interpretation Hypothesis Unexpected Phenotype Observed with this compound Groups Treatment Groups: 1. Vehicle 2. This compound 3. This compound + 5-HT1A Antagonist 4. This compound + 5-HT2B Antagonist Hypothesis->Groups Dosing Administer Compounds Groups->Dosing Measure Measure Behavioral/ Physiological Endpoint Dosing->Measure Analysis Statistical Analysis Measure->Analysis Conclusion1 Phenotype Attenuated: Off-Target Effect Confirmed Analysis->Conclusion1 Yes Conclusion2 Phenotype Unchanged: On-Target Effect or Other Off-Target Analysis->Conclusion2 No

Caption: Workflow for troubleshooting off-target effects.

References

Optimizing ATC0065 dosage to avoid sedative effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ATC0065. The following troubleshooting guides and FAQs address potential issues and questions that may arise during experimentation, with a focus on assessing potential sedative and off-target effects.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit sedative effects at typical research dosages?

A1: Published preclinical data indicates that this compound, when administered orally to rats at doses between 3-30 mg/kg, did not impact spontaneous locomotor activity or performance on a rotarod test.[1] These findings suggest that sedative effects are not a primary characteristic of this compound within that dose range. However, it is crucial for researchers to independently assess sedative-like behaviors in their own experimental models and conditions.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It demonstrates high affinity for human MCHR1, with an IC50 value of 15.7 nM.[1] Its antagonist activity at MCHR1 has been confirmed through assays measuring MCH-increased GTPγS binding.[1]

Q3: Are there any known off-target effects for this compound?

A3: Besides its high affinity for MCHR1, this compound also shows some affinity for serotonin (B10506) receptors, specifically 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM). Researchers should consider these off-target activities when designing experiments and interpreting results, as interactions with the serotonergic system could influence behavioral outcomes.

Q4: What are the recommended starting points for in vivo dosing?

A4: In studies demonstrating anxiolytic and antidepressant-like effects in rats, oral administration of this compound was effective in a dose range of 3-30 mg/kg.[1] It is recommended to perform a dose-response study within this range to determine the optimal concentration for your specific experimental paradigm while monitoring for any unexpected behavioral changes.

Troubleshooting Guide: Unexpected Behavioral Observations

If you observe unexpected sedative-like effects (e.g., lethargy, reduced mobility) in your animal models after administering this compound, follow this guide to troubleshoot the issue.

Step 1: Verify Compound and Dosage

  • Compound Identity and Purity: Confirm the identity and purity of your this compound sample via appropriate analytical methods.

  • Dosage Calculation and Administration: Double-check all calculations for dosage preparation. Ensure the administration route and vehicle are consistent with established protocols and are not contributing to the observed effects.

Step 2: Assess for Sedation Systematically

  • Locomotor Activity: If not already part of your protocol, perform a spontaneous locomotor activity test to quantify movement and exploration. A significant decrease in activity compared to a vehicle-treated control group could indicate sedation.

  • Motor Coordination: Utilize a rotarod test to assess motor coordination and balance. Impaired performance on this task is a common indicator of sedative or muscle-relaxant effects.

Step 3: Consider Off-Target Effects

  • Given the compound's affinity for 5-HT1A and 5-HT2B receptors, consider whether the observed behavior could be mediated by serotonergic pathways. Review literature on the effects of modulating these receptors in your specific animal model.

Step 4: Evaluate Experimental Design

  • Control Groups: Ensure that your experiment includes appropriate control groups, including a vehicle-only group, to isolate the effects of this compound.[3]

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to prevent observer bias from influencing the interpretation of behavioral data.[3][4]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Receptor Affinity and Activity of this compound

Target ReceptorAssay TypeIC50 (nM)Reference
Human MCHR1Radioligand Binding15.7 ± 1.95[1]
Human MCHR1GTPγS Binding21.4 ± 1.57[1]
5-HT1ANot Specified62.9
5-HT2BNot Specified266

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

TestSpeciesDosage (Oral)OutcomeSedative Effect Observed?Reference
Forced Swimming TestRat3-30 mg/kgReduced immobility timeNo[1]
Elevated Plus-MazeRat3-30 mg/kgReversed swim stress-induced anxietyNo[1]
Spontaneous Locomotor ActivityRat3-30 mg/kgNo effect on activityNo[1]
Rotarod PerformanceRat3-30 mg/kgNo effect on performanceNo[1]

Experimental Protocols

Protocol 1: Spontaneous Locomotor Activity Test

This protocol is designed to assess the effect of a compound on general activity levels in rodents, which can be an indicator of sedative effects.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video-tracking system to automatically record movement.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via the intended route (e.g., oral gavage).

  • Testing: At the time of expected peak compound concentration, place each animal individually into the center of the open-field arena.

  • Data Collection: Record activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analysis: Compare the activity parameters of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). A significant decrease in activity suggests a potential sedative effect.

Protocol 2: Rotarod Test

This protocol evaluates motor coordination and balance, which can be impaired by sedative compounds.

  • Apparatus: A rotating rod (rotarod) apparatus with adjustable speed.

  • Training: In the days preceding the test, train the animals on the rotarod at a constant, low speed (e.g., 4-5 RPM) for several trials until they can consistently remain on the rod for a set duration (e.g., 60-120 seconds).

  • Administration: On the test day, administer this compound or vehicle.

  • Testing: At the time of expected peak effect, place each animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each animal.

  • Analysis: Compare the fall latencies of the treated groups against the control group. A significantly shorter latency to fall in a treated group indicates impaired motor coordination.

Visualizations

MCHR1_Signaling_Pathway cluster_cell Target Cell MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (G-protein coupled receptor) MCH->MCHR1 Activates This compound This compound This compound->MCHR1 Blocks G_protein Gi/Go Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Activity Decreased Neuronal Activity G_protein->Neuronal_Activity Modulates Ion Channels cAMP cAMP AC->cAMP Converts ATP to cAMP->Neuronal_Activity Leads to

Caption: this compound blocks MCH from activating the MCHR1 receptor.

Sedation_Assessment_Workflow start Observe Unexpected Behavioral Change (e.g., Lethargy) step1 Step 1: Verify Compound, Dosage, and Administration start->step1 step2 Step 2: Conduct Specific Behavioral Assays step1->step2 locomotor Spontaneous Locomotor Activity Test step2->locomotor rotarod Rotarod Test step2->rotarod decision Significant Impairment Observed? locomotor->decision rotarod->decision conclusion_sed Conclusion: Potential Sedative Effect decision->conclusion_sed Yes conclusion_non_sed Conclusion: Effect is Likely Non-Sedative in Nature decision->conclusion_non_sed No step3 Step 3: Consider Off-Target Effects (e.g., Serotonergic) conclusion_sed->step3 conclusion_non_sed->step3

Caption: Troubleshooting workflow for unexpected behavioral effects.

Experimental_Workflow_Rotarod start Begin Rotarod Experiment training Training Phase: Train animals on rotarod for 2-3 days start->training day_of_test Test Day training->day_of_test admin Administer Vehicle or This compound (e.g., 3-30 mg/kg) day_of_test->admin wait Wait for Peak Compound Effect admin->wait test Place Animal on Accelerating Rotarod wait->test record Record Latency to Fall test->record analyze Analyze Data: Compare treated groups to vehicle control record->analyze end End analyze->end

References

Technical Support Center: Troubleshooting ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with ATC0065. The information is designed for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 domain of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic pathway.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 for your specific cell line.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability Assays

Users have reported significant well-to-well and experiment-to-experiment variability when assessing cell viability after this compound treatment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well or 384-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of this compound Vortex the this compound stock solution thoroughly before each use. When diluting into media, pipette mix vigorously to ensure homogeneity.
Cell Line Instability Perform regular cell line authentication and mycoplasma testing. Ensure you are using cells at a consistent and low passage number.
Assay Timing Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal endpoint.
Issue 2: Lower than Expected Potency (High EC50 Value)

Some users have observed a lower-than-expected potency of this compound in their cell lines.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Serum Concentration in Media This compound may bind to serum proteins, reducing its effective concentration. Test the effect of reducing the serum concentration in your culture medium (e.g., from 10% to 5% FBS) or using serum-free media if your cell line allows.
Drug Efflux by ABC Transporters Some cell lines express high levels of ATP-binding cassette (ABC) transporters which can actively pump this compound out of the cell. Co-incubation with a known ABC transporter inhibitor (e.g., verapamil) can help determine if this is a factor.
Degradation of this compound Ensure proper storage of the compound. Prepare fresh dilutions from the stock solution for each experiment.
High Expression of Anti-Apoptotic Proteins Cell lines with high expression levels of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) may be less sensitive to a Bcl-2 specific inhibitor. Perform western blotting to assess the expression levels of key apoptosis-related proteins.

Experimental Protocols

Protocol 1: Dose-Response Determination using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to the desired density.

    • Seed 5,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 90 µL.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to create 10X working solutions.

    • Add 10 µL of the 10X working solutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Assay and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

ATC0065_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bcl2 Bcl-2 Bim Bim Bcl2->Bim Inhibits Bax_Bak Bax/Bak Bim->Bax_Bak Activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release This compound This compound This compound->Bcl2 Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EC50_Workflow cluster_workflow EC50 Determination Workflow A Seed Cells (96-well plate) B Prepare this compound Serial Dilutions C Add Compound to Cells B->C D Incubate (48 hours) C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (Curve Fitting) F->G Troubleshooting_Variability Start High Variability Observed? CheckSeeding Consistent Cell Seeding? Start->CheckSeeding CheckEdge Edge Effects Mitigated? CheckSeeding->CheckEdge Yes Solution1 Improve Seeding Technique CheckSeeding->Solution1 No CheckSolubility Compound Fully Solubilized? CheckEdge->CheckSolubility Yes Solution2 Avoid Outer Wells CheckEdge->Solution2 No CheckCellLine Cell Line Stable? CheckSolubility->CheckCellLine Yes Solution3 Ensure Proper Mixing CheckSolubility->Solution3 No End Consistent Results CheckCellLine->End Yes Solution4 Authenticate Cell Line CheckCellLine->Solution4 No Solution1->CheckEdge Solution2->CheckSolubility Solution3->CheckCellLine Solution4->End

Technical Support Center: Vehicle Selection for Improved Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle to enhance the oral bioavailability of poorly soluble investigational compounds, such as ATC0065.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of our compound (this compound) after oral dosing in animal models. What are the likely causes?

A1: Low and inconsistent plasma exposure following oral administration is often indicative of poor bioavailability. For poorly soluble compounds like this compound, this can stem from several factors:

  • Poor Aqueous Solubility: This is the most common reason for low oral bioavailability, as the compound must dissolve in gastrointestinal fluids to be absorbed.[1][2]

  • Slow Dissolution Rate: Even if a compound is sparingly soluble, a slow dissolution rate can limit the amount of drug that is available for absorption within the gastrointestinal transit time.[1][2]

  • High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing its bioavailability.[1]

  • Efflux Transporter Substrate: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.[3]

  • Poor Formulation Stability: The physical or chemical stability of the dosing formulation can impact the amount of drug delivered. Precipitation or degradation of the compound in the vehicle can lead to inaccurate and variable dosing.[4]

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][3][5] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[2][5] Methods include micronization and nanomilling.

  • Amorphous Formulations: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its solubility and dissolution. Solid dispersions are a common approach where the drug is dispersed in a polymer matrix.[1][3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[1][3][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]

  • Use of Solubilizing Excipients: The addition of co-solvents, surfactants, and polymers to the formulation can enhance the solubility of the compound.[5][7]

Q3: How do I select the best vehicle for my in vivo preclinical studies?

A3: The selection of an appropriate vehicle for preclinical studies is a critical step and should be guided by the physicochemical properties of your compound and the objectives of the study.[8][9] Key considerations include:

  • Solubility Screening: Conduct a solubility screen of your compound in a panel of commonly used vehicles and excipients to identify those that provide the desired solubility at the target concentration.

  • Vehicle Tolerability: The chosen vehicle must be well-tolerated by the animal species at the intended dose volume and frequency.[8][10] Consult literature for maximum tolerated doses of common vehicles.

  • Route of Administration: The vehicle must be suitable for the intended route of administration (e.g., oral gavage, intravenous injection).[8]

  • Stability: The compound should be stable in the selected vehicle for the duration of the study.

  • Potential for Drug-Vehicle Interactions: Be aware that some excipients can have physiological effects or interact with the compound, potentially affecting its absorption or metabolism.[11][12]

Troubleshooting Guides

Guide 1: Low and Variable Bioavailability in Pharmacokinetic Studies
  • Issue: You are observing low and highly variable plasma concentrations of this compound in your pharmacokinetic (PK) study.

  • Possible Cause: This is a classic sign of solubility-limited absorption. The dissolution of the crystalline drug in the gastrointestinal tract is likely slow and erratic.

  • Solutions:

    • Formulation Modification: The most effective approach is to improve the drug's dissolution rate.[13] The table below presents hypothetical data illustrating how different formulations could improve the exposure of this compound.

    • Vehicle Optimization: Ensure the vehicle used for administration is appropriate. For preclinical studies, co-solvents or surfactants can be used to maintain the drug in solution. However, be cautious as some vehicles can have physiological effects.[13]

    • Dosing Procedure: Standardize the oral gavage procedure to minimize variability between animals. Ensure the formulation is homogenous and well-suspended before each dose.

Table 1: Hypothetical Pharmacokinetic Data for this compound in Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
Aqueous Suspension1050 ± 25150 ± 805
Micronized Suspension10150 ± 60500 ± 20017
Solid Dispersion10500 ± 1502500 ± 75083
SEDDS10800 ± 2003000 ± 800100
Guide 2: Formulation Instability During Study Preparation
  • Issue: Your formulation of this compound appears to be physically or chemically unstable (e.g., precipitation, color change) before or during dosing.

  • Possible Cause: The drug concentration may be too close to its saturation solubility in the vehicle, or the compound may be degrading.

  • Solutions:

    • Re-evaluate Solubility: Confirm the solubility of this compound in the chosen vehicle. It is advisable to work at a concentration no higher than 80% of the saturation solubility.

    • Assess Chemical Stability: Perform a short-term stability study of the formulation under the intended storage and handling conditions. Analyze for the presence of degradants.

    • Adjust Formulation: Consider adding a co-solvent or surfactant to improve solubility and stability. For suspensions, the use of a suspending agent can prevent settling.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the saturation solubility of this compound in various vehicles.

  • Methodology:

    • Add an excess amount of this compound to a known volume of the test vehicle in a glass vial.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate and characterize a SEDDS for this compound to improve its dissolution and absorption.

  • Methodology:

    • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

    • Formulation: Based on the screening data, select an oil, a surfactant, and a co-surfactant. Prepare various ratios of these components and dissolve this compound in each mixture to its maximum solubility.

    • Characterization:

      • Emulsification Study: Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion.[4]

      • Droplet Size Analysis: Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering.

      • Drug Content: Determine the drug content in the formulation.

    • In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.[4]

Visualizations

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation Physicochemical Characterization Physicochemical Characterization Solubility Screening Solubility Screening Physicochemical Characterization->Solubility Screening Excipient Compatibility Excipient Compatibility Solubility Screening->Excipient Compatibility Formulation Strategy Selection Formulation Strategy Selection Excipient Compatibility->Formulation Strategy Selection Prototype Formulation Prototype Formulation Formulation Strategy Selection->Prototype Formulation In Vitro Characterization In Vitro Characterization Prototype Formulation->In Vitro Characterization Pharmacokinetic Study Pharmacokinetic Study In Vitro Characterization->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection

Caption: A typical workflow for formulation development to enhance oral bioavailability.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Solubility Issue Solubility Issue Low Bioavailability->Solubility Issue  Is solubility < 100 ug/mL? Permeability Issue Permeability Issue Low Bioavailability->Permeability Issue  Is Caco-2 Papp < 1x10^-6 cm/s? Metabolism Issue Metabolism Issue Low Bioavailability->Metabolism Issue  Is hepatic clearance high? Improve Solubility Improve Solubility Solubility Issue->Improve Solubility Add Permeation Enhancer Add Permeation Enhancer Permeability Issue->Add Permeation Enhancer Inhibit Metabolism Inhibit Metabolism Metabolism Issue->Inhibit Metabolism End End Improve Solubility->End Add Permeation Enhancer->End Inhibit Metabolism->End

Caption: A decision tree for troubleshooting the cause of low oral bioavailability.

References

Technical Support Center: Cell Viability Assays for ATC0065 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the cytotoxicity of the hypothetical compound ATC0065. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of a novel compound like this compound?

A1: The choice of assay depends on several factors, including the compound's mechanism of action, the cell type used, and available laboratory equipment. For initial screening, metabolic assays like MTT or MTS are widely used due to their high-throughput capabilities.[1][2] However, it is crucial to consider potential interference of the compound with the assay reagents.[3] For a more comprehensive analysis, it is recommended to use orthogonal methods that measure different cellular parameters, such as membrane integrity (LDH assay) or cell number (Crystal Violet assay).[4]

Q2: My results from different viability assays (e.g., MTT vs. LDH) for this compound are conflicting. What could be the reason?

A2: Discrepancies between different assay types are not uncommon and can provide valuable insights into the compound's mechanism.[3] For example, a compound might decrease metabolic activity (lower MTT signal) without causing immediate cell membrane rupture (no increase in LDH release). This could indicate a cytostatic effect rather than a cytotoxic one.[2] Conversely, a compound could induce necrosis, leading to a rapid increase in LDH release while mitochondrial activity is still partially maintained. It is also possible that this compound directly interferes with the chemistry of one of the assays, for instance, by having reducing properties that affect tetrazolium salts like MTT.[3]

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: Standard viability assays do not typically distinguish between different modes of cell death.[5] To differentiate between apoptosis and necrosis, specific assays are required. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.[6][7] Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both.[8] Another approach is to measure the activity of caspases, which are key mediators of apoptosis.[8] Western blotting for PARP cleavage can also be used as a marker for apoptosis.[9]

Q4: What are the critical controls to include in my cytotoxicity experiments with this compound?

A4: Several controls are essential for reliable results:

  • Untreated Control: Cells cultured in medium without any treatment. This represents 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This is crucial to ensure that the solvent itself is not causing cytotoxicity.[10]

  • Positive Control: A known cytotoxic compound to ensure the assay is working correctly.

  • Medium-Only Control (Blank): Wells containing only culture medium and the assay reagents. This is used for background subtraction.[11]

  • Compound Control (No Cells): Wells with medium and this compound at various concentrations, but without cells. This helps to check for any direct interference of the compound with the assay reagents.[12]

Troubleshooting Guides

MTT/MTS Assays
Problem Possible Cause Solution
High background absorbance in medium-only wells Phenol (B47542) red or serum in the culture medium can interfere with the absorbance reading.[13]Use phenol red-free medium for the assay. A medium-only blank should be subtracted from all other readings.
Low signal or poor dynamic range Cell seeding density is too low or incubation time with the compound is too short.[14]Optimize cell seeding density and treatment duration through preliminary experiments.
Inconsistent results and high well-to-well variability Uneven cell seeding, presence of bubbles in wells, or incomplete dissolution of formazan (B1609692) crystals (MTT assay).[3][15]Ensure a homogeneous single-cell suspension before seeding. Use a multichannel pipette carefully to avoid bubbles. For MTT, ensure complete solubilization of formazan crystals by vigorous mixing.[3]
Artificially high cell viability at high concentrations of this compound The compound may directly reduce the tetrazolium salt (MTT/MTS) to formazan, independent of cellular metabolism.[3]Run a control with the compound in cell-free medium. If absorbance increases, the compound is interfering. Consider using a different assay, such as the LDH or Crystal Violet assay.
LDH Release Assay
Problem Possible Cause Solution
High background LDH activity in the medium Serum in the culture medium contains LDH.[16]Reduce the serum concentration in the medium during the assay (e.g., to 1-5%) or use serum-free medium if possible.[16] Always include a medium-only control.
High spontaneous LDH release in untreated control wells Over-confluent cells, rough handling of cells during seeding, or inherent cell fragility.[11][14]Optimize cell seeding density to avoid overgrowth. Handle cells gently during plating.
Low signal (low LDH release) even with positive control Cell number is too low, or the incubation time is too short.[16]Increase the number of cells per well or extend the treatment period.
Crystal Violet Assay
Problem Possible Cause Solution
Uneven staining across the plate or within a well Clumping of cells during seeding, or cells detaching during washing steps.[15][17]Ensure a single-cell suspension before plating. Perform washing steps gently.[15]
High background staining in wells without cells Non-specific binding of the crystal violet dye to the plate.Ensure thorough washing to remove unbound dye. A "no-cell" control should be used for background subtraction.
Low sensitivity The assay measures attached cells and may not be sensitive to cytostatic effects that don't cause detachment.[18]Combine with a metabolic assay (e.g., MTT) to get a more complete picture of cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Carefully remove the treatment medium and add 100 µL of the MTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[21]

LDH Cytotoxicity Assay Protocol

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation

Table 1: Cytotoxicity of this compound as determined by MTT Assay
Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.3
1062.1 ± 4.9
2541.5 ± 3.8
5023.8 ± 2.9
10010.3 ± 1.5

Data are representative of a 48-hour treatment period.

Table 2: Cytotoxicity of this compound as determined by LDH Release Assay
Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
11.5 ± 1.8
512.8 ± 3.5
1035.4 ± 4.2
2558.9 ± 5.6
5075.1 ± 6.1
10088.6 ± 4.7

Data are representative of a 48-hour treatment period.

Visualization

Experimental_Workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assessment (Orthogonal Methods) cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (Select appropriate cell line) seeding 2. Cell Seeding (Optimize density in 96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Incubate for 24, 48, 72h) seeding->treatment 24h incubation compound_prep 3. This compound Dilution (Prepare serial dilutions) compound_prep->treatment mtt MTT/MTS Assay (Metabolic Activity) treatment->mtt 5a. ldh LDH Assay (Membrane Integrity) treatment->ldh 5b. cv Crystal Violet (Cell Number) treatment->cv 5c. data_acq 6. Data Acquisition (Plate Reader) mtt->data_acq ldh->data_acq cv->data_acq data_analysis 7. Data Analysis (% Viability / % Cytotoxicity, IC50) data_acq->data_analysis interpretation 8. Interpretation (Compare results, determine mechanism) data_analysis->interpretation

Caption: A logical workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Viability Results start Inconsistent Results (e.g., MTT vs. LDH) check_interference Did you run a 'compound-only' control? start->check_interference interference_pos Result: Interference Detected. Compound directly reacts with assay reagents. check_interference->interference_pos Yes interference_neg Result: No Interference. check_interference->interference_neg No solution_interference Action: Use an orthogonal assay that is not affected (e.g., Crystal Violet). interference_pos->solution_interference check_mechanism Consider the mechanism: Cytostatic vs. Cytotoxic? interference_neg->check_mechanism cytostatic Hypothesis: Cytostatic Effect (Reduced metabolism, intact membrane) check_mechanism->cytostatic MTT ↓, LDH ↔ cytotoxic Hypothesis: Cytotoxic Effect (e.g., Necrosis - rapid membrane damage) check_mechanism->cytotoxic MTT ↓, LDH ↑ solution_mechanism Action: Perform further assays (e.g., Cell cycle analysis for cytostatic effects; Annexin V/PI for apoptosis/necrosis). cytostatic->solution_mechanism cytotoxic->solution_mechanism

Caption: A decision-making flowchart for troubleshooting inconsistent results.

References

Validation & Comparative

MCHR1 Antagonists in Anxiety Models: A Comparative Analysis of ATC0065 and SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anxiolytic agents with improved efficacy and favorable side-effect profiles has led to the investigation of various targets within the central nervous system. One such target is the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of mood and appetite. This guide provides a comparative overview of two prominent MCHR1 antagonists, ATC0065 and SNAP-7941, focusing on their efficacy in preclinical anxiety models.

Mechanism of Action: Targeting the MCHR1 Pathway

Both this compound and SNAP-7941 exert their effects by acting as antagonists at the MCHR1.[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to MCHR1, initiates a signaling cascade that can influence anxiety-related behaviors. By blocking this interaction, this compound and SNAP-7941 are hypothesized to produce anxiolytic effects.

MCHR1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH_vesicle MCH Vesicle MCH MCH MCHR1 MCHR1 G_protein Gαq/11 MCHR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Anxiety_Response Anxiety-Related Neuronal Activity Ca_release->Anxiety_Response PKC->Anxiety_Response MCH->MCHR1 Binds This compound This compound This compound->MCHR1 Antagonizes SNAP7941 SNAP-7941 SNAP7941->MCHR1 Antagonizes

Diagram 1: MCHR1 Signaling Pathway and Antagonist Action.

Comparative Efficacy in Preclinical Anxiety Models

SNAP-7941

SNAP-7941 has demonstrated anxiolytic-like effects across multiple behavioral paradigms.

Rat Social Interaction Test: This test assesses anxiety by measuring the time socially naive rats spend interacting with an unfamiliar partner. Anxiolytic compounds typically increase social interaction time.

TreatmentDose (mg/kg, i.p.)Social Interaction Time (seconds, mean ± SEM)Locomotor Activity (squares crossed, mean ± SEM)
Vehicle-102 ± 6.1484 ± 52
SNAP-79413210 ± 14 327 ± 24*
SNAP-794110215 ± 15480 ± 46
SNAP-794130166 ± 11 490 ± 29
Chlordiazepoxide5228 ± 11355 ± 49
*P < 0.05, **P < 0.01 vs. Vehicle. Data from Borowsky et al., 2002.[1]

At doses of 3 and 10 mg/kg, SNAP-7941 significantly increased social interaction time to a level comparable to the benzodiazepine (B76468) anxiolytic, chlordiazepoxide.[1] A higher dose of 30 mg/kg also increased interaction time, though to a lesser extent than the lower doses.[1]

Guinea Pig Maternal-Separation Vocalization Test: This model measures the number of ultrasonic vocalizations emitted by guinea pig pups when separated from their mothers, a measure of separation anxiety.

In this model, SNAP-7941, at doses of 10 and 30 mg/kg (i.p.), significantly reduced the number of vocalizations, with an efficacy described as being as robust as the anxiolytic buspirone (B1668070) (2 mg/kg, i.p.).[1]

Vogel Conflict Test: This test measures the anxiolytic potential of a compound by its ability to increase the number of punished responses (e.g., licks of a water spout that are paired with a mild electric shock).

SNAP-7941 was reported to be active in the Vogel conflict test, with an effective dose range of 2.5-40.0 mg/kg (i.p.).[3]

This compound

This compound has also shown promise as an anxiolytic agent in preclinical studies.

Elevated Plus-Maze (EPM) Test in Rats: The EPM is a widely used model of anxiety that relies on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

While specific quantitative data from the primary literature is not available in the provided search results, a study by Chaki et al. (2005) reports that this compound "significantly reversed swim stress-induced anxiety in the elevated plus-maze test in rats." This indicates a clear anxiolytic-like effect in this model. For comparative purposes, a related MCHR1 antagonist, ATC0175, from the same study, was also effective in this model.

In Vitro Affinity: this compound demonstrates a high affinity for the human MCHR1 with an IC50 value of 15.7 ± 1.95 nM.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the anxiety models discussed.

Elevated Plus-Maze (EPM) Test

EPM_Workflow cluster_setup Apparatus Setup cluster_procedure Testing Procedure cluster_data Data Analysis Apparatus Plus-shaped maze (2 open, 2 closed arms) Elevated off the ground Placement Place rodent in the center of the maze, facing an open arm Exploration Allow free exploration for a set time (e.g., 5 minutes) Placement->Exploration Recording Record behavior via video tracking system Exploration->Recording Parameters Measure: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled Recording->Parameters Interpretation Anxiolytic effect indicated by: - Increased time in open arms - Increased entries into open arms Parameters->Interpretation

Diagram 2: Experimental Workflow for the Elevated Plus-Maze Test.

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • The animal is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a predetermined period (typically 5 minutes).

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.

Key Parameters Measured:

  • Time spent in the open arms versus the closed arms.

  • Number of entries into the open and closed arms.

  • Total distance traveled (as a measure of general locomotor activity).

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Rat Social Interaction Test

Objective: To evaluate anxiety levels by measuring spontaneous social behavior between two unfamiliar rats.

Apparatus: A neutral, open-field arena.

Procedure:

  • Two male rats that are unfamiliar with each other are placed in the test arena simultaneously.

  • The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.

  • The test is often conducted under different lighting conditions (low vs. high light) and in familiar vs. unfamiliar arenas to manipulate the baseline level of anxiety.

Key Parameters Measured:

  • Total time spent in active social interaction.

  • Locomotor activity (e.g., number of squares crossed in the arena).

Interpretation: Anxiolytic compounds are expected to increase the amount of time spent in social interaction, particularly under aversive conditions (e.g., high light, unfamiliar arena).

Vogel Conflict Test

Objective: To assess the anxiolytic potential of a drug by measuring its effect on a punished behavior.

Apparatus: An operant chamber equipped with a drinking spout and a grid floor for delivering a mild electric shock.

Procedure:

  • Rats are typically water-deprived for a period before the test to motivate drinking.

  • During the test session, every 20th lick (or after a set number of licks) on the drinking spout results in the delivery of a mild, brief electric shock through the grid floor.

  • The number of licks and the number of shocks received during a fixed time period are recorded.

Key Parameters Measured:

  • Total number of licks.

  • Number of shocks received.

Interpretation: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

Summary and Conclusion

Both this compound and SNAP-7941, as MCHR1 antagonists, demonstrate clear anxiolytic-like properties in a range of preclinical models of anxiety. SNAP-7941 has been characterized in the social interaction, maternal separation, and Vogel conflict tests, showing efficacy comparable to established anxiolytics like chlordiazepoxide and buspirone. This compound has shown significant effects in the elevated plus-maze, a gold-standard test for anxiety.

A direct comparison of potency and efficacy is challenging due to the lack of head-to-head studies and the use of different anxiety models and experimental parameters across studies. However, the available data strongly support the continued investigation of MCHR1 antagonists as a promising therapeutic strategy for the treatment of anxiety disorders. Future research should aim to directly compare these and other MCHR1 antagonists in a standardized battery of anxiety tests to better delineate their pharmacological profiles and therapeutic potential.

References

Head-to-head comparison of ATC0065 and GW803430 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed, data-driven comparison of the in vivo pharmacological effects of two prominent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, ATC0065 and GW803430. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based resource to evaluate the preclinical profiles of these compounds in relevant animal models of central nervous system disorders and metabolic diseases.

Summary of In Vivo Efficacy

Both this compound and GW803430 have demonstrated significant in vivo activity as MCHR1 antagonists. This compound has been primarily characterized for its antidepressant and anxiolytic properties, while GW803430 has been extensively studied for its anti-obesity effects, with additional evidence supporting its role in mood regulation.

Table 1: Antidepressant-like and Anxiolytic-like Activity
CompoundTestSpeciesDosing RegimenKey Findings
This compound Forced Swim TestRat3-30 mg/kg, p.o.Significantly reduced immobility time, indicating an antidepressant-like effect.
Elevated Plus-Maze TestRatNot specifiedReversed swim stress-induced anxiety.
GW803430 Forced Swim TestMouse3 and 10 mg/kg, p.o. (chronic)Reduced immobility time, an effect absent in MCHR1 knockout mice.[1]
Marble Burying TestMouse3, 10, and 30 mg/kg, p.o.Dose-dependently decreased marble burying, suggesting anxiolytic-like effects.[1]
Table 2: Anti-Obesity Effects
CompoundTestSpeciesDosing RegimenKey Findings
This compound Not extensively reported for anti-obesity effects.
GW803430 Diet-Induced ObesityRat1 and 3 mg/kg, p.o. (14 days)Correlated with anti-obesity activity.[1]
Diet-Induced ObesityMouseChronic oral administrationReduced food intake, body weight, and body fat.[2] Increased physical activity.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for MCHR1 and a general workflow for in vivo behavioral testing.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq MCH MCH MCH->MCHR1 This compound This compound This compound->MCHR1 GW803430 GW803430 GW803430->MCHR1 AC Adenylyl Cyclase Gai->AC Inhibition PLC PLC Gaq->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC

MCHR1 Signaling Pathway

In_Vivo_Workflow Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurements (e.g., Body Weight, Behavior) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Administration Drug Administration (Vehicle, this compound, or GW803430) Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., FST, EPM, Feeding) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Tissue Collection) Data_Collection->Endpoint_Analysis

In Vivo Experimental Workflow

Detailed Experimental Protocols

Forced Swim Test (FST)

This test is a widely used rodent behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (typically 25 cm high, 10-20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute session.

    • Test Session (24 hours later): Animals are administered the test compound (e.g., this compound, GW803430) or vehicle at a specified time before being placed back into the water-filled cylinder for a 5-minute session.

    • Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus-Maze (EPM) Test

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm) with two open arms and two enclosed arms.

  • Procedure:

    • Animals are administered the test compound or vehicle prior to the test.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • Scoring: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in or entries into the open arms suggests an anxiolytic-like effect.

Diet-Induced Obesity (DIO) Model

This model is used to study the effects of compounds on obesity and metabolic parameters.

  • Induction of Obesity: Rodents (typically C57BL/6J mice) are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by increased body weight, adiposity, and metabolic dysregulation compared to animals on a standard chow diet.

  • Procedure:

    • Once obesity is established, animals are treated with the test compound (e.g., GW803430) or vehicle daily for a specified duration (e.g., 14-30 days).

    • Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, body composition (fat mass) and other metabolic parameters (e.g., plasma leptin, triglycerides) can be assessed. A reduction in body weight gain, food intake, and/or adiposity indicates an anti-obesity effect.

Marble Burying Test

This test is used to assess repetitive and anxiety-related behaviors in mice.

  • Apparatus: A standard mouse cage filled with a deep layer of bedding (approximately 5 cm).

  • Procedure:

    • Twenty-five glass marbles are evenly spaced on the surface of the bedding.

    • The mouse is placed in the cage and allowed to explore for 30 minutes.

    • Scoring: The number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.

Conclusion

Both this compound and GW803430 are potent MCHR1 antagonists with distinct, yet overlapping, in vivo pharmacological profiles. This compound shows promise as an antidepressant and anxiolytic agent, while GW803430 demonstrates robust anti-obesity effects coupled with antidepressant- and anxiolytic-like properties. The choice between these compounds for further research and development will depend on the specific therapeutic indication being targeted. The experimental protocols and data presented in this guide provide a foundational basis for designing and interpreting future in vivo studies.

References

Rationale for Choosing ATC0065 Over Other MCHR1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a compelling target for therapeutic intervention in obesity and other metabolic disorders. A plethora of MCHR1 antagonists have been developed, each with a unique pharmacological profile. This guide provides a comprehensive comparison of ATC0065 with other notable MCHR1 inhibitors, offering a rationale for its selection in research and development endeavors. The primary challenge in the clinical development of MCHR1 antagonists has been their off-target effects, particularly cardiotoxicity stemming from the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This guide will therefore place a strong emphasis on this critical safety parameter.

Comparative Analysis of MCHR1 Inhibitors

The following tables summarize the key in vitro and in vivo properties of this compound and other well-characterized MCHR1 inhibitors.

In Vitro Potency and Selectivity
CompoundMCHR1 IC50/Kᵢ (human)MCHR2 AffinityOff-Target AffinityhERG IC50
This compound 15.7 nM (IC50) [4]No significant activity[4]5-HT1A (IC50 = 62.9 nM), 5-HT2B (IC50 = 266 nM)[4]Data not publicly available
SNAP-7941Kᵢ ≈ 0.57 nM (predicted from pA2 of 9.24)>1000-fold selective over MCHR2High selectivity against a panel of other GPCRsPotent hERG blocker (IC50 in low nM range)
T-2262965.5 nM (IC50)Not specifiedNot specifiedPotent hERG blocker
KRX-10413020 nM (IC50)Not specifiedNot specified>50 µM[5][6][7]
Pharmacokinetic Properties
CompoundOral BioavailabilityBrain PenetrationHalf-life (species)
This compound Orally active[4]CNS penetrant (inferred from behavioral effects)[8]Not specified
SNAP-7941Orally activeCNS penetrantNot specified
T-226296Orally activeCNS penetrantNot specified
KRX-104130Orally bioavailable (mice)[5][6][7]Not specifiedT½ = 1.63 ± 0.31 h (IV in mice)[5][6][7]
In Vivo Efficacy
CompoundAnimal ModelKey Findings
This compound Rat (Forced Swim Test)Demonstrated antidepressant-like effects[8]
SNAP-7941Diet-Induced Obese (DIO) RatsReduced food intake and body weight[8]
T-226296MCH-induced feeding in ratsInhibited MCH-induced food intake[8]
KRX-104130NASH mouse modelShowed a protective effect by reducing hepatic lipid accumulation and liver injury[5][6][7]

Rationale for Selecting this compound

While direct comparative studies are limited, a rationale for prioritizing this compound can be constructed based on its balanced profile:

  • Potent MCHR1 Antagonism: With an IC50 of 15.7 nM, this compound is a highly potent inhibitor of the human MCHR1, comparable to other leading compounds.[4]

  • Selectivity over MCHR2: this compound demonstrates high selectivity for MCHR1 over MCHR2, which is crucial for minimizing potential off-target effects mediated by the latter receptor.[4]

  • Defined Off-Target Profile: The known affinity for serotonin (B10506) receptors (5-HT1A and 5-HT2B) provides a clear path for secondary pharmacology studies to assess the potential impact of these interactions.[4] This known profile allows for a more directed investigation of its in vivo effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data.

MCHR1 Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of a compound to the MCHR1 receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing hMCHR1 Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare [125I]-MCH (Radioligand) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 value Count->Analyze

Caption: Workflow for a competitive MCHR1 radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCHR1.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

hERG Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing the potential of a compound to inhibit the hERG potassium channel.

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_compound_app Compound Application cluster_data_analysis Data Analysis Cell_Culture Culture cells stably expressing hERG channels Cell_Harvest Harvest and prepare a single-cell suspension Cell_Culture->Cell_Harvest Patch Establish whole-cell patch-clamp configuration Cell_Harvest->Patch Voltage_Clamp Apply voltage protocol to elicit hERG current Patch->Voltage_Clamp Record_Baseline Record baseline hERG current Voltage_Clamp->Record_Baseline Apply_Compound Perfuse cells with increasing concentrations of this compound Record_Baseline->Apply_Compound Record_Inhibition Record hERG current in the presence of the compound Apply_Compound->Record_Inhibition Analyze_Data Calculate percent inhibition and determine IC50 Record_Inhibition->Analyze_Data

Caption: Workflow for a whole-cell patch-clamp hERG inhibition assay.

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the human hERG channel is used.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels in a single cell.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current.

  • Baseline Recording: The baseline hERG current is recorded in the absence of the test compound.

  • Compound Application: The cell is then perfused with solutions containing increasing concentrations of the test compound (e.g., this compound).

  • Inhibition Measurement: The hERG current is recorded at each concentration of the test compound.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. The data are then fitted to a concentration-response curve to determine the IC50 value.

Signaling Pathway and Rationale Visualization

The following diagram illustrates the central role of MCHR1 in energy homeostasis and the rationale for its inhibition, while also highlighting the critical off-target liability of hERG channel blockade.

G cluster_mchr1_pathway MCHR1 Signaling Pathway cluster_therapeutic_intervention Therapeutic Intervention cluster_off_target Off-Target Effect MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_Protein Gq/Gi MCHR1->G_Protein activates Block_MCHR1 Blockade of MCHR1 Signaling Effector Downstream Effectors G_Protein->Effector Food_Intake Increased Food Intake & Energy Storage Effector->Food_Intake Obesity Obesity Food_Intake->Obesity This compound This compound This compound->MCHR1 inhibits hERG hERG Channel This compound->hERG ? Reduced_Intake Reduced Food Intake & Weight Gain Block_MCHR1->Reduced_Intake Other_MCHR1_Inhibitors Other MCHR1 Inhibitors Other_MCHR1_Inhibitors->hERG inhibit QT_Prolongation QT Prolongation (Cardiotoxicity)

Caption: MCHR1 signaling in obesity and the rationale for selective inhibition.

This diagram illustrates that while this compound and other MCHR1 inhibitors block the pro-obesity signaling cascade, a critical differentiating factor is their effect on the hERG channel. The ideal candidate, such as potentially this compound, would exhibit potent MCHR1 antagonism with minimal to no hERG inhibition, thereby avoiding the cardiotoxicity that has plagued many compounds in this class.

References

Cross-Validation of MCHR1 Antagonism: A Comparative Analysis of ATC0065 and MCHR1 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological effects of the MCHR1 antagonist, ATC0065, with the genetic model of MCHR1 knockout mice. This guide provides a detailed analysis of their respective impacts on metabolic and behavioral phenotypes, supported by experimental data and detailed methodologies.

The melanin-concentrating hormone (MCH) system, through its primary receptor in rodents, MCHR1, is a critical regulator of energy homeostasis and mood. Both pharmacological blockade of MCHR1 with antagonists like this compound and genetic deletion of the MCHR1 gene (knockout mice) have emerged as valuable tools to probe the physiological roles of this system. This guide provides a side-by-side comparison of the findings from studies utilizing these two approaches, offering insights into the cross-validation of MCHR1's function in metabolic and behavioral control.

Metabolic Phenotype Comparison

A hallmark of MCHR1 signaling disruption is a lean phenotype with resistance to diet-induced obesity. This is consistently observed in MCHR1 knockout mice, which, despite being hyperphagic, exhibit increased energy expenditure and hyperactivity.[1] Pharmacological studies with MCHR1 antagonists, including this compound, have shown similar anti-obesity effects. Chronic administration of MCHR1 antagonists suppresses body weight gain and selectively reduces body fat mass in diet-induced obese mice.[2] A key cross-validation study demonstrated that the anti-obesity effects of a novel MCH1 receptor antagonist were absent in MCHR1 knockout mice, confirming that its mechanism of action is indeed mediated by MCHR1 blockade.[3]

ParameterMCHR1 Knockout MiceThis compound (or other MCHR1 Antagonists) Treated Mice
Body Weight Reduced body weight and resistance to diet-induced obesity.[1]Suppression of body weight gain in diet-induced obese mice.[2]
Food Intake Hyperphagic (increased food consumption).[4]Significant decrease in cumulative food intake.[2]
Energy Expenditure Increased energy expenditure.[1]Evidence suggests an impact on energy expenditure, contributing to weight loss.[5]
Body Composition Selective decrease in body fat mass.Selective decrease in body fat mass.[2]
Metabolic Parameters Amelioration of hypercholesterolemia, hyperinsulinemia, hyperglycemia, and hyperleptinemia.Amelioration of hypercholesterolemia, hyperinsulinemia, hyperglycemia, and hyperleptinemia.[2]

Behavioral Phenotype Comparison

ParameterMCHR1 Knockout MiceThis compound (or other MCHR1 Antagonists) Treated Mice
Anxiety-like Behavior Anxiolytic-like behavior in elevated plus maze and open field tests.[6]Anxiolytic-like effects in various anxiety models.[7][9][10][11]
Locomotor Activity Pronounced hyperactivity.[1]Some MCHR1 antagonists show no effect on motor activity, suggesting targeted anxiolytic effects.[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to Gi Gαi MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Metabolism, Behavior) CREB->Gene Regulates This compound This compound (Antagonist) This compound->MCHR1 Blocks Experimental_Workflow cluster_models Experimental Models cluster_assays Phenotypic Assays cluster_analysis Data Analysis & Comparison KO MCHR1 Knockout Mice Metabolic Metabolic Cages (Food/Water Intake, Energy Expenditure) KO->Metabolic Behavioral Behavioral Tests (Open Field, Elevated Plus Maze) KO->Behavioral WT_this compound Wild-Type Mice + This compound WT_this compound->Metabolic WT_this compound->Behavioral WT_Vehicle Wild-Type Mice + Vehicle WT_Vehicle->Metabolic WT_Vehicle->Behavioral Compare Comparative Analysis of Metabolic and Behavioral Data Metabolic->Compare Behavioral->Compare

References

A Preclinical Comparative Analysis of ATC0065 and Standard Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy of the novel melanin-concentrating hormone receptor 1 (MCHR1) antagonist, ATC0065, against established standard classes of antidepressants. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a look into a potential new avenue for antidepressant therapy. This compound is a preclinical compound and is not approved for human use. The comparison is based on its preclinical profile versus the established clinical profiles of standard antidepressants.

Executive Summary

This compound is an orally active and potent antagonist of the MCHR1, a receptor implicated in the regulation of mood and emotional states.[1] Preclinical studies in rodent models have demonstrated its potential antidepressant and anxiolytic properties.[1] Unlike standard antidepressants that primarily target monoamine neurotransmitter systems, this compound represents a novel mechanism of action. This guide will delve into the available preclinical data for this compound, comparing its efficacy and mechanism to those of conventional antidepressants like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).

Comparative Efficacy: Preclinical Data

The antidepressant-like effects of this compound have been evaluated in established rodent models of depression. The following table summarizes the available preclinical efficacy data for this compound in comparison to the general preclinical and clinical profiles of standard antidepressants.

Class of AntidepressantMechanism of ActionPreclinical Efficacy (Rodent Models)Clinically Observed Efficacy (Humans)
This compound MCHR1 AntagonistForced Swim Test (Rat): Significantly reduced immobility time at oral doses of 3-30 mg/kg.[1] Elevated Plus-Maze (Rat): Significantly reversed swim stress-induced anxiety.[1]Not applicable (preclinical stage)
SSRIs Selective Serotonin Reuptake InhibitionGenerally reduce immobility time in the forced swim test and increase open-arm exploration in the elevated plus-maze.Effective in treating major depressive disorder and anxiety disorders.
SNRIs Serotonin and Norepinephrine (B1679862) Reuptake InhibitionSimilar to SSRIs, reduce immobility in the forced swim test and show anxiolytic effects in relevant models.Broadly effective for depression, anxiety, and neuropathic pain.
TCAs Non-selective inhibition of serotonin and norepinephrine reuptake; also block other receptors.Effective in preclinical models of depression, but with a less favorable side-effect profile.Highly effective, but generally used as a second- or third-line treatment due to side effects.
MAOIs Inhibition of monoamine oxidase, leading to increased levels of serotonin, norepinephrine, and dopamine.Show antidepressant-like effects in animal models.Effective for atypical depression and treatment-resistant depression, but require dietary restrictions.

Mechanism of Action: A Novel Pathway

Standard antidepressants primarily enhance synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. In contrast, this compound acts on the melanin-concentrating hormone (MCH) system. MCH is a neuropeptide that interacts with its receptor, MCHR1, which is a G-protein coupled receptor. Blockade of MCHR1 by this compound is hypothesized to produce antidepressant and anxiolytic effects through a distinct signaling cascade.

This compound Signaling Pathway

ATC0065_Pathway MCH_neuron MCH Neuron MCH MCH MCH_neuron->MCH Release MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Antidepressant_Effect Antidepressant Effect IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca This compound This compound This compound->MCHR1 Blocks

Proposed signaling pathway of this compound.
Standard Antidepressant (SSRI) Signaling Pathway

SSRI_Pathway Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Activates Antidepressant_Effect Antidepressant Effect Downstream_Signaling->Antidepressant_Effect SSRI SSRI SSRI->SERT

Simplified signaling pathway of an SSRI.

Experimental Protocols

The preclinical evaluation of this compound involved standard behavioral assays to assess its antidepressant and anxiolytic-like properties.

Forced Swim Test (Rat)

This model is a widely used preclinical test for assessing antidepressant efficacy. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a behavior that is reversed by antidepressant treatment.

  • Apparatus: A cylindrical container (dimensions not specified in the abstract) filled with water.

  • Procedure: Rats are placed in the water-filled cylinder from which they cannot escape. The duration of immobility (the time the animal spends floating without making active escape movements) is recorded.

  • Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.

  • Endpoint: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect. This compound significantly reduced immobility time within this dose range.[1]

Elevated Plus-Maze Test (Rat)

This test is a widely used model for assessing anxiolytic or anxiogenic properties of drugs. It is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Rats are placed at the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Stress Induction: In the study with this compound, anxiolytic effects were evaluated after inducing anxiety with a swim stressor.

  • Drug Administration: this compound was administered orally.

  • Endpoint: An increase in the exploration of the open arms (time spent and/or entries) compared to a control group indicates an anxiolytic-like effect. This compound significantly reversed the anxiety-like behavior induced by the swim stress.[1]

Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Behavioral Testing cluster_phase3 Phase 3: Data Analysis In_Vitro In Vitro Assays (MCHR1 Binding and Function) Animal_Model Rodent Models (Rats) Drug_Admin Oral Administration (this compound or Vehicle) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assays Drug_Admin->Behavioral_Tests FST Forced Swim Test Behavioral_Tests->FST EPM Elevated Plus-Maze Behavioral_Tests->EPM Data_Collection Data Collection (Immobility Time, Open Arm Time) FST->Data_Collection EPM->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

General workflow for preclinical evaluation.

Conclusion

The preclinical data for this compound suggest that antagonism of the MCHR1 receptor is a promising and novel strategy for the development of antidepressant and anxiolytic medications. Its distinct mechanism of action, separate from the monoaminergic systems targeted by standard antidepressants, offers the potential for a new class of therapeutics. Importantly, preclinical findings indicate that this compound does not impair motor function, a favorable characteristic for a CNS-acting drug.[1] Further research, including comprehensive clinical trials, is necessary to establish the safety and efficacy of MCHR1 antagonists like this compound in human populations. The findings presented in this guide underscore the importance of exploring novel neurobiological targets to address the unmet needs in the treatment of depressive and anxiety disorders.

References

A Comparative Look at the Oral Bioavailability of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists for therapeutic use, particularly in the treatment of obesity and related metabolic disorders, has been achieving suitable oral bioavailability. While numerous potent antagonists have been synthesized, their progression through clinical trials has often been hampered by unfavorable pharmacokinetic properties. This guide provides a comparative overview of the oral bioavailability of several MCHR1 antagonists, supported by available preclinical data, and outlines the standard experimental protocols used for these assessments.

The quest for effective MCHR1 antagonists has led to the investigation of numerous chemical scaffolds. However, translating high in vitro potency into in vivo efficacy is a significant hurdle, with oral bioavailability being a key determinant of a drug candidate's success. Issues such as poor absorption, extensive first-pass metabolism, and rapid clearance can all contribute to low oral bioavailability, rendering an otherwise potent compound ineffective when administered orally.

Comparative Analysis of Oral Bioavailability

Direct comparative studies detailing the oral bioavailability of a wide range of MCHR1 antagonists in the same preclinical species are limited in the public domain. However, by compiling data from various sources, a picture of the pharmacokinetic profiles of several key compounds can be formed. The following table summarizes available data, primarily from studies conducted in rodents, which are a standard preclinical model for pharmacokinetic assessment. It is important to note that direct cross-comparison should be approached with caution due to potential variations in experimental conditions between studies.

CompoundSpeciesDose (mg/kg, p.o.)F (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
KRX-104130 Mouse1044.11140 ± 1502.0 ± 0.08370 ± 1410
AMG 076 Rat/MouseN/AOrally BioavailableN/AN/AN/A
GW-856464 N/AN/ALowN/AN/AN/A
T-226296 N/AN/AOrally ActiveN/AN/AN/A
SNAP-7941 RatN/AOrally ActiveN/AN/AN/A

F (%): Oral Bioavailability; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; p.o.: Oral administration; N/A: Data not available in the public domain.

Experimental Protocols

The determination of oral bioavailability is a cornerstone of preclinical drug development. A standard experimental workflow for assessing the oral pharmacokinetics of an MCHR1 antagonist in a rodent model is outlined below.

Typical In Vivo Pharmacokinetic Study Protocol in Rats

This protocol provides a generalized framework. Specific details such as dose, vehicle, and sampling times may be adjusted based on the physicochemical properties of the test compound and its expected pharmacokinetic profile.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

  • Fasting: Animals are typically fasted overnight (approximately 12 hours) before oral administration to minimize food-drug interactions.

2. Dosing and Administration:

  • Groups: Two groups of animals are used: an intravenous (IV) administration group and an oral (p.o.) administration group (n=3-6 rats per group).

  • Formulation: The MCHR1 antagonist is formulated in a suitable vehicle (e.g., a solution or suspension in water with a solubilizing agent like PEG400 or Tween 80).

  • Intravenous Administration: A single dose (e.g., 1-5 mg/kg) is administered as a bolus injection into a tail vein or via a cannulated jugular vein.

  • Oral Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage.

3. Blood Sampling:

  • Time Points: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For IV administration, typical time points include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For oral administration, typical time points include 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collection: Blood is collected from the tail vein, saphenous vein, or via a cannula into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Method: The concentration of the MCHR1 antagonist in plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated:

    • Cmax and Tmax: Determined directly from the plasma concentration-time data.

    • AUC: Calculated using the linear trapezoidal rule.

    • Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2): Calculated from the IV data.

    • Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizing Methodologies and Pathways

To better illustrate the processes involved in this research, the following diagrams have been generated.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Model->Fasting Formulation Drug Formulation (Solution/Suspension) Fasting->Formulation IV_Admin Intravenous (IV) Administration Formulation->IV_Admin PO_Admin Oral (PO) Administration Formulation->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation & Storage (-80°C) Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Bioanalysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis Bioavailability_Calc Oral Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc

Experimental Workflow for Oral Bioavailability Assessment

The MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding with its ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design of antagonists.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 binds G_protein Gαi/o & Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response leads to PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release stimulates PKC PKC DAG->PKC activates Ca2_release->Cellular_Response contributes to PKC->Cellular_Response leads to

MCHR1 Signaling Pathway

References

Validating Brain Target Engagement of ATC0065: A Comparative Guide for MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the brain target engagement of ATC0065, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. By examining experimental data and methodologies for this compound and its alternatives, this document offers insights into establishing a clear relationship between drug exposure, target binding, and pharmacological response in the central nervous system.

The melanin-concentrating hormone (MCH) system, particularly the MCHR1, is a promising target for therapeutic intervention in obesity, anxiety, and depression. Effective antagonism of MCHR1 in the brain is contingent on the ability of a compound to cross the blood-brain barrier and engage its target in a dose-dependent and sustained manner. This guide outlines key experimental approaches to validate this engagement, using this compound as a primary example and comparing it with other notable MCHR1 antagonists.

Comparative Analysis of MCHR1 Antagonists

A critical aspect of validating a CNS drug candidate is to benchmark its performance against other compounds with a similar mechanism of action. The following table summarizes key in vitro binding affinity data for this compound and other selective MCHR1 antagonists. While direct in vivo brain receptor occupancy data for this compound is not publicly available, data from comparator compounds like AZD1979 demonstrate the feasibility and importance of such studies.

CompoundTargetIn Vitro Potency (IC50, nM)Brain PermeabilityIn Vivo Brain Receptor Occupancy
This compound MCHR115.7Brain-permeableData not publicly available
ATC0175MCHR113.5Brain-permeableData not publicly available
SNAP-7941MCHR12.2 (Ki)Brain-permeableDemonstrated
GW803430MCHR19.3 (pIC50)Brain-permeableDemonstrated
AZD1979MCHR1~12Brain-permeableDose-dependent occupancy demonstrated

Note: The necessity of brain penetration for the efficacy of MCHR1 antagonists in indications such as obesity has been experimentally established.[1][2]

Experimental Protocols for Target Validation

Validating target engagement in the brain involves a multi-faceted approach, combining in vitro characterization with in vivo assessments of receptor occupancy and functional outcomes.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for its target receptor.

Protocol: Radioligand Displacement Assay

  • Preparation of Brain Tissue Homogenates: Whole brains from rodents are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

  • Incubation: Brain membrane homogenates are incubated with a specific radioligand for MCHR1 (e.g., [¹²⁵I]-MCH or a radiolabeled antagonist like [³⁵S]-compound D) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Ex Vivo Brain Receptor Occupancy Assay

This assay measures the percentage of target receptors occupied by a drug in the brain after systemic administration.

Protocol: Autoradiography-Based Ex Vivo Receptor Occupancy

  • Dosing: Animals are administered the test compound (e.g., this compound) at various doses and time points.

  • Brain Collection and Sectioning: At a designated time after dosing, animals are euthanized, and their brains are rapidly removed and frozen. Coronal brain sections (e.g., 20 µm thick) are prepared using a cryostat.

  • Radioligand Incubation: Brain sections are incubated with a radiolabeled MCHR1 ligand to label the receptors not occupied by the test compound.

  • Washing and Drying: Sections are washed to remove unbound radioligand and then dried.

  • Imaging: The sections are exposed to a phosphor imaging plate or autoradiographic film.

  • Quantification: The density of the autoradiographic signal in specific brain regions is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in drug-treated animals compared to vehicle-treated controls.

A study on the MCHR1 antagonist AZD1979 demonstrated a clear dose-dependent increase in ex vivo brain MCH1 receptor occupancy, with average trough occupancies of 46%, 68%, and 91% for the respective dose groups on the last day of the study.[3]

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway cluster_downstream Downstream Effects MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gi MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Gene Gene Expression CREB->Gene This compound This compound This compound->MCHR1 Blocks

Caption: MCHR1 signaling pathway and the antagonistic action of this compound.

ExVivo_RO_Workflow Ex Vivo Receptor Occupancy Workflow cluster_animal In Vivo cluster_lab Ex Vivo Dosing 1. Dosing with This compound Brain_Collection 2. Brain Collection Dosing->Brain_Collection Sectioning 3. Brain Sectioning Brain_Collection->Sectioning Incubation 4. Radioligand Incubation Sectioning->Incubation Imaging 5. Autoradiography Imaging Incubation->Imaging Analysis 6. Data Analysis Imaging->Analysis

References

A Head-to-Head Battle of MCHR1 Antagonists: ATC0065 vs. SNAP-94847

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery targeting metabolic and mood disorders, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a promising therapeutic target. Antagonism of this receptor has shown potential in preclinical models for treating obesity, anxiety, and depression. This guide provides a detailed comparison of two prominent MCHR1 antagonists, ATC0065 and SNAP-94847, summarizing their pharmacological profiles and presenting supporting experimental data to aid researchers in their selection of the most suitable compound for their studies.

In Vitro Pharmacological Profile

A direct comparison of the in vitro potency of this compound and SNAP-94847 reveals that both are highly potent antagonists of the human MCHR1. While data is sourced from different studies, SNAP-94847 exhibits a lower inhibition constant (Ki), suggesting a higher binding affinity for the receptor.

CompoundBinding Affinity (IC50/Ki, nM)Functional Antagonist Activity (IC50, nM)Selectivity
This compound 15.7 (IC50)[1]21.4 ([³⁵S]GTPγS binding)[1]Selective for MCHR1 over MCHR2. Also shows moderate affinity for 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM) receptors.
SNAP-94847 2.2 (Ki)Not explicitly reported in a comparable assay>80-fold selectivity over α1A and >500-fold selectivity over D2 receptors.

In Vivo Efficacy: Anxiolytic and Antidepressant-like Effects

Both this compound and SNAP-94847 have demonstrated anxiolytic and antidepressant-like effects in rodent models. However, it is crucial to note that the presented studies were conducted in different species and utilized different behavioral paradigms, making a direct comparison of efficacy challenging.

This compound (in Rats):

Behavioral TestDosingKey Findings
Forced Swimming Test3-30 mg/kg, p.o.[1]Significantly reduced immobility time, indicating an antidepressant-like effect.[1]
Elevated Plus-Maze Test3-30 mg/kg, p.o.[1]Reversed swim stress-induced anxiety.[1]

SNAP-94847 (in Mice):

Behavioral TestDosingKey Findings
Light/Dark Box Test20 mg/kg, p.o.Significantly increased time spent in the light compartment, suggesting an anxiolytic-like effect.
Novelty-Suppressed Feeding Test20 mg/kg, p.o.Demonstrated anxiolytic and antidepressant-like effects after both acute and chronic administration.

MCHR1 Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades that modulate neuronal activity. Antagonists like this compound and SNAP-94847 block these signaling pathways.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MCH MCH MCH->MCHR1 Activation cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity IP3 IP3 PLC->IP3 Generates ERK ERK PLC->ERK Activates Ca2 [Ca²⁺]i IP3->Ca2 Ca2->Neuronal_Activity ERK->Neuronal_Activity This compound This compound This compound->MCHR1 Antagonizes SNAP94847 SNAP-94847 SNAP94847->MCHR1 Antagonizes

MCHR1 Signaling Pathway

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and SNAP-94847.

[³⁵S]GTPγS Binding Assay (for this compound)

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced G protein activation.

GTPgS_Binding_Workflow Membrane_Prep Prepare cell membranes expressing human MCHR1 Incubation Incubate membranes with: - MCH (agonist) - [³⁵S]GTPγS - Varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound from free [³⁵S]GTPγS via filtration Incubation->Separation Measurement Measure radioactivity of bound [³⁵S]GTPγS using scintillation counting Separation->Measurement Analysis Calculate IC50 value Measurement->Analysis

GTPγS Binding Assay Workflow
Forced Swimming Test (for this compound in Rats)

This is a common behavioral test used to assess antidepressant-like activity.

  • Apparatus: A cylindrical tank filled with water.

  • Procedure:

    • On the first day, rats are placed in the water for a 15-minute pre-test session.

    • 24 hours later, the rats are administered either vehicle or this compound orally.

    • After a set pre-treatment time, the rats are placed back into the water for a 5-minute test session.

  • Measurement: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1]

Light/Dark Box Test (for SNAP-94847 in Mice)

This test is used to evaluate anxiolytic-like behavior in rodents.

  • Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Mice are administered either vehicle or SNAP-94847 orally.

    • After a pre-treatment period, each mouse is placed in the center of the light compartment.

  • Measurement: The time spent in the light compartment and the number of transitions between the two compartments are recorded over a specific duration. An increase in the time spent in the light compartment is interpreted as an anxiolytic-like effect.

Conclusion

Both this compound and SNAP-94847 are potent and selective MCHR1 antagonists with demonstrated efficacy in preclinical models of anxiety and depression. SNAP-94847 appears to have a higher binding affinity in vitro. However, the lack of head-to-head comparative studies necessitates careful consideration when choosing between these two compounds. The selection should be guided by the specific research question, the animal model being used, and the desired pharmacokinetic profile. The experimental protocols and data presented in this guide provide a foundation for making an informed decision. Further research involving direct comparative studies would be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal Procedures for ATC0065: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of the Investigational Compound ATC0065

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound, a potent and selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, requires careful management as a hazardous chemical waste.

Immediate Safety and Operational Plan

This compound is an investigational drug and should be handled with the utmost care.[1][2] Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following information provides a general framework for safe handling and disposal.

Personal Protective Equipment (PPE):

When handling this compound in solid or solution form, the following minimum PPE is required:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat.

  • Respiratory Protection: An N95 respirator or higher should be used when handling the powdered form of the compound to avoid inhalation.

All handling of this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize exposure.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Chemical and Physical Properties
Chemical Name N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride[3]
Molecular Formula C25H29BrF3N5O.2HCl[3]
Molecular Weight 625.35 g/mol [3]
CAS Number 510732-84-0[3]
Appearance Solid[4]
Solubility Soluble to 100 mM in DMSO and ethanol[3]
Disposal and Safety Parameters
Waste Category Hazardous Chemical Waste
Recommended Neutralizing Agent Decontamination with a 10% bleach solution for liquid spills is a general practice, followed by copious amounts of water.[5] However, for a specific compound like this compound, consult your EHS for the most appropriate deactivating agent.
Container Type Clearly labeled, leak-proof, and chemically compatible containers with screw-on lids.[3]
Maximum Container Fill Volume Do not exceed 80% of the container's capacity to prevent spills.[3]
Temporary Storage Location A designated, well-ventilated, and secure hazardous waste accumulation area.

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is a multi-step process that requires careful execution.

Protocol for Disposal of Solid this compound Waste:

  • Segregation: At the point of generation, segregate all solid waste contaminated with this compound. This includes unused or expired compound, contaminated weighing boats, pipette tips, and tubes.

  • Packaging: Place all solid waste into a designated, clearly labeled, and durable hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: N2-[cis-4-[[2-[4-Bromo-2-(trifluoromethoxy)phenyl]ethyl]amino]cyclohexyl]-N4,N4-dimethyl-2,4-quinazolinediamine dihydrochloride

    • The concentration of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory contact information.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department.

Protocol for Disposal of Liquid this compound Waste:

  • Segregation: Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates, in a dedicated, leak-proof, and chemically resistant container.

  • Container Management: Use a container with a secure, screw-on lid. Do not fill the container beyond 80% of its capacity.[3]

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of this compound and any other hazardous components in the solution.

  • Storage: Store the sealed liquid waste container in secondary containment within the designated hazardous waste accumulation area to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS department for proper disposal.

Protocol for Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol, given its solubility) to remove the bulk of the this compound. Collect this rinsate as hazardous liquid waste.

  • Decontamination: Wash the rinsed glassware and surfaces thoroughly with a laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Disposal of Rinsate: The initial solvent rinse must be disposed of as hazardous waste. Subsequent aqueous washes may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the key processes for the safe disposal of this compound and its mechanism of action.

ATC0065_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Packaging cluster_storage Temporary Storage cluster_disposal Final Disposal generation Generation of this compound Waste (Solid & Liquid) segregate Segregate into appropriate waste containers generation->segregate Immediate action package Securely package and label 'Hazardous Waste' segregate->package storage Store in designated hazardous waste area package->storage pickup Arrange for EHS pickup storage->pickup disposal Professional disposal via incineration or other approved methods pickup->disposal

A high-level overview of the this compound waste management process.

MCH1_Signaling_Pathway Simplified MCH1 Receptor Signaling Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCH1 Receptor MCH->MCHR1 Binds to Gi Gi Protein MCHR1->Gi Gq Gq Protein MCHR1->Gq This compound This compound This compound->MCHR1 Antagonist (Blocks) AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates release of

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATC0065

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling and disposal of ATC0065, a potent and selective melanin-concentrating hormone receptor 1 (MCH₁) antagonist. Adherence to these guidelines is critical to minimize exposure risks and ensure compliant disposal of this pharmacologically active compound.

This compound, with the molecular formula C₂₅H₂₉BrF₃N₅O·2HCl, is recognized for its antidepressant and anxiolytic properties demonstrated in in vivo studies. Its biological activity, which also includes affinity for 5-HT₁A and 5-HT₂B receptors, underscores the need for meticulous handling to prevent unintended physiological effects. This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, emergency protocols, and a clear plan for waste disposal.

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a potent, biologically active compound, likely handled as a powder, a comprehensive approach to personal protection is required to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Ensure gloves are compatible with the solvents used (e.g., DMSO, ethanol). Change gloves immediately if contaminated.
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should provide a complete seal around the eyes.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination.

Operational Plan: Safe Handling of this compound

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the key steps for safe preparation, handling, and cleanup.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces & Glassware handle_exp->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Figure 1. A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. The weighing and initial dissolution of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Weighing: Use a calibrated analytical balance. Tare a clean, appropriate weighing vessel. Carefully transfer the required amount of this compound powder to the vessel using a clean spatula. Avoid creating dust.

  • Dissolution: this compound is soluble in DMSO and ethanol. Add the desired solvent to the weighing vessel containing the this compound powder. Gently swirl or use a vortex mixer at a low speed to ensure complete dissolution.

  • Transfer: Once dissolved, the solution can be transferred to the experimental vessel.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In case of a spill, evacuate the immediate area and prevent others from entering. For a small spill, and if properly trained and equipped, use an appropriate absorbent material to contain the spill. For a large spill, or if the substance is airborne, evacuate the laboratory and contact the institution's emergency response team.

Disposal Plan for this compound

As a pharmacologically active compound, this compound and all materials contaminated with it must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials.
Liquid Waste Solutions containing this compound and solvent rinsates from cleaning contaminated glassware.
Sharps Waste Contaminated needles and syringes.

The following diagram outlines the logical flow for the proper disposal of this compound waste.

This compound Waste Disposal Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_solid Solid Waste seg_solid Hazardous Solid Waste Container gen_solid->seg_solid gen_liquid Liquid Waste seg_liquid Hazardous Liquid Waste Container gen_liquid->seg_liquid gen_sharps Sharps Waste seg_sharps Sharps Container gen_sharps->seg_sharps disp_pickup Arrange for Hazardous Waste Pickup seg_solid->disp_pickup seg_liquid->disp_pickup seg_sharps->disp_pickup

Figure 2. A logical diagram illustrating the proper disposal pathway for this compound waste.

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure and compliant laboratory environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATC0065
Reactant of Route 2
Reactant of Route 2
ATC0065

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.